molecular formula C6H11NO2S2 B1654410 S-(Allylthio)-L-cysteine CAS No. 2281-22-3

S-(Allylthio)-L-cysteine

Cat. No.: B1654410
CAS No.: 2281-22-3
M. Wt: 193.3 g/mol
InChI Key: WYQZZUUUOXNSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(Allylthio)-L-cysteine is a cysteine derivative.
S-(Allylthio)-L-cysteine has been reported in Allium sativum with data available.

Properties

IUPAC Name

2-amino-3-(prop-2-enyldisulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S2/c1-2-3-10-11-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQZZUUUOXNSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name S-(Allylthio)-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2281-22-3
Record name S-(Allylthio)-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187 - 188 °C
Record name S-(Allylthio)-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Guide: S-(Allylthio)-L-cysteine (SAMC) Synthesis & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and stability profile of S-(Allylthio)-L-cysteine , scientifically known as S-Allylmercaptocysteine (SAMC) .

Distinct from its thioether analog S-Allylcysteine (SAC), SAMC contains a reactive disulfide bond essential for its tubulin-binding and ROS-modulating properties. This guide prioritizes the high-yield biomimetic synthesis route while providing rigorous characterization standards for drug development applications.

Executive Summary & Chemical Identity

S-(Allylthio)-L-cysteine (SAMC) is a water-soluble organosulfur compound originally identified in aged garlic extract.[1] Unlike the unstable thiosulfinate allicin, SAMC possesses a stable asymmetric disulfide structure that allows for high oral bioavailability while retaining potent antiproliferative activity.

PropertySpecification
IUPAC Name (2R)-2-amino-3-(prop-2-enyldisulfanyl)propanoic acid
Common Name S-Allylmercaptocysteine (SAMC)
CAS Number 133345-83-2
Molecular Formula C₆H₁₁NO₂S₂
Molecular Weight 193.29 g/mol
Structure Allyl–S–S–Cysteine
Solubility Water (High), PBS (High), Methanol (Moderate)
Key Stability Stable in plasma; metabolizes to Allyl Mercaptan

Synthesis Protocols

Two primary routes are established: the Biomimetic Route (preferred for yield and green chemistry) and the Chemical Activation Route (preferred for derivative synthesis).

Protocol A: Biomimetic Synthesis (High Yield)

This method mimics the natural thiosulfinate-thiol exchange reaction, offering reported yields up to 93% under mild conditions.

Reagents:

  • Precursor A: Allicin (Diallyl thiosulfinate) - Freshly synthesized or high-purity commercial grade.

  • Precursor B: L-Cysteine (Free base or HCl salt).

  • Solvent: Deionized Water or Phosphate Buffer (pH 6.0).

Step-by-Step Workflow:

  • Preparation of Allicin: If not purchased, synthesize allicin by oxidizing diallyl disulfide (DADS) with peracetic acid or reacting Alliin with Alliinase. Ensure purity >90%.

  • Reaction Setup: Dissolve L-Cysteine (1.0 eq) in water/buffer.

  • Addition: Dropwise add Allicin (1.0–1.2 eq) to the cysteine solution at Room Temperature (25°C).

  • Incubation: Stir the mixture for 30–60 minutes. The reaction is rapid and spontaneous.

    • Mechanism:[2][3][4] Cysteine thiolate attacks the sulfur atom of allicin, displacing allyl sulfenic acid.

  • Purification:

    • Wash the aqueous phase with ethyl acetate to remove unreacted allicin and non-polar byproducts (diallyl polysulfides).

    • Lyophilize the aqueous phase to obtain crude SAMC.

    • Recrystallization: Purify using Water/Ethanol (1:1 v/v) to yield white crystalline powder.

Protocol B: Chemical Activation (Methoxycarbonylsulfenyl Chloride Method)

Used when precise control over asymmetric disulfide formation is required to avoid homodimer (cystine) formation.

  • Activation: React L-Cysteine with Methoxycarbonylsulfenyl chloride (ScmCl) in acidic methanol to form the intermediate S-methoxycarbonylsulfenyl-L-cysteine.

  • Disulfide Exchange: Add Allyl Mercaptan (Allyl thiol) to the intermediate. The allyl thiol attacks the activated sulfur, releasing COS and methanol, forming SAMC.

  • Yield: Typically 60–80%.[5]

Visualization of Synthesis & Mechanism

The following diagram illustrates the biomimetic synthesis pathway and the downstream biological mechanism of action (MOA).

SAMC_Synthesis_MOA Allicin Allicin (Diallyl Thiosulfinate) Intermediate Thiol-Thiosulfinate Exchange Allicin->Intermediate Electrophile Cysteine L-Cysteine (Thiol) Cysteine->Intermediate Nucleophile SAMC S-(Allylthio)-L-cysteine (SAMC) Intermediate->SAMC Spontaneous (pH 6.0) Tubulin Tubulin Depolymerization SAMC->Tubulin Disulfide Exchange ROS ROS Generation (JNK Activation) SAMC->ROS Metabolic Activation Apoptosis Apoptosis (G2/M Arrest) Tubulin->Apoptosis ROS->Apoptosis

Caption: Figure 1.[6] Biomimetic synthesis of SAMC via Allicin-Cysteine exchange and subsequent dual-pathway induction of apoptosis.

Characterization & Quality Control

Validation of SAMC requires confirming the asymmetric disulfide bond and absence of the symmetric homodimer (L-Cystine).

Nuclear Magnetic Resonance (NMR)

The diagnostic signature of SAMC is the presence of both the allyl group signals and the cysteine backbone signals, with specific shifts indicating the disulfide linkage.

NucleusMoietyChemical Shift (δ ppm)MultiplicityAssignment
¹H Allyl 5.75 – 5.95Multiplet (1H)–CH= (Methine)
¹H Allyl 5.10 – 5.30Doublet of Doublets (2H)=CH₂ (Terminal alkene)
¹H Allyl 3.35 – 3.45Doublet (2H)–S–CH₂– (Allylic)
¹H Cys 3.90 – 4.10Doublet of Doublets (1H)α-CH (Chiral center)
¹H Cys 2.90 – 3.20Multiplet (2H)β-CH₂ (Cysteine methylene)
¹³C Carbonyl ~170.0Singlet–COOH
¹³C Allyl ~133.0Singlet–CH=
¹³C Allyl ~119.0Singlet=CH₂
Mass Spectrometry (LC-MS/MS)[2][15][16]
  • Ionization: ESI Positive Mode.

  • Precursor Ion [M+H]⁺: m/z 194.03 (Calculated).

  • Key Fragments:

    • m/z 73 (Allyl-S group loss/fragment).

    • m/z 122 (Cysteine residue fragment).

    • Differentiation: Distinguish from S-Allylcysteine (SAC, MW 161) by the mass difference of +32 Da (one sulfur atom).

HPLC Purity Method[2][17]
  • Column: C18 Reverse Phase (e.g., Phenomenex Gemini-NX, 5 µm, 250 x 4.6 mm).

  • Mobile Phase: Isocratic 20% Acetonitrile / 80% Water (0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (peptide bond) or 254 nm.

  • Retention Time: SAMC elutes after Cysteine but before Diallyl Disulfide.

Stability & Storage

  • Solid State: Stable for >1 year at -20°C when desiccated.

  • Aqueous Solution: Stable at pH 5–7. Rapidly degrades at pH >9 (disulfide exchange).

  • Plasma Stability: SAMC is relatively stable in plasma compared to allicin but is metabolized into Allyl Mercaptan and N-acetyl-SAMC .

  • Handling: Avoid strong reducing agents (DTT, Beta-mercaptoethanol) during handling, as these will cleave the disulfide bond and destroy the molecule.

References

  • Biomimetic Synthesis & Yield: Anti-cancer activities of S-allylmercaptocysteine from aged garlic.[7] (2019).[8][9][10] Chinese Journal of Natural Medicines. Link

  • Pharmacokinetics & LC-MS/MS: Determination of S-Allylmercaptocysteine in Rat Plasma by LC-MS/MS and its Application to a Pharmacokinetics Study. (2018). Journal of Chromatography B. Link

  • Mechanism of Action: Induction of Apoptosis by the Garlic-Derived Compound S-Allylmercaptocysteine (SAMC) Is Associated with Microtubule Depolymerization.[11] (2001).[5][11][9] Cancer Research.[5][11][9] Link

  • Chemical Synthesis (ScmCl Method): S-Alk(en)ylmercaptocysteine: Chemical Synthesis and Occurrence in Allium Species. (2010).[4] Journal of Agricultural and Food Chemistry. Link

  • General Properties: S-Allylcysteine and S-Allylmercaptocysteine: Distinct Organosulfur Compounds.[1][12] (2020).[8] Molecules. Link

Sources

S-(Allylthio)-L-cysteine structural elucidation and analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Elucidation and Analysis of S-(Allylthio)-L-cysteine (SAMC)

Executive Summary & Chemical Identity

S-(Allylthio)-L-cysteine , commonly known in literature as S-Allylmercaptocysteine (SAMC) , is a bioactive organosulfur compound derived from garlic (Allium sativum). It is structurally distinct from its thioether analog, S-Allylcysteine (SAC), due to the presence of a reactive disulfide bond (


) rather than a single sulfur atom.

This structural difference is the critical determinant of its pharmacological profile: while SAC is a stable antioxidant, SAMC acts as a potent pro-apoptotic agent in oncology research, capable of depolymerizing microtubules and activating JNK signaling pathways.

Chemical Profile
PropertySpecification
IUPAC Name (2R)-2-amino-3-(prop-2-enyldisulfanyl)propanoic acid
Common Synonyms S-Allylmercaptocysteine (SAMC), Allyl mercaptocysteine
CAS Number 2281-22-3
Molecular Formula

Molecular Weight 193.29 g/mol
Key Structural Feature Disulfide linkage (Cys-

-

-Allyl)

Synthetic Pathway & Production

The synthesis of SAMC relies on a thiol-disulfide exchange reaction . Unlike SAC, which is formed via enzymatic hydrolysis of


-glutamyl precursors, SAMC is typically produced chemically by reacting L-cysteine with diallyl disulfide (DADS), a major component of garlic oil.
Mechanistic Workflow

The reaction is an equilibrium process where the nucleophilic thiolate of L-cysteine attacks the disulfide bond of DADS.

SynthesisWorkflow Cys L-Cysteine (Nucleophile) Inter Transition State (Thiol-Disulfide Exchange) Cys->Inter pH 8.0-9.0 DADS Diallyl Disulfide (Electrophile) DADS->Inter Crude Crude Mixture (SAMC + Allyl Mercaptan) Inter->Crude Release of Allyl Mercaptan Pure Purified SAMC (>98% Purity) Crude->Pure HPLC Purification (C18 Column)

Figure 1: Synthetic workflow for S-(Allylthio)-L-cysteine via thiol-disulfide exchange.

Optimized Synthesis Protocol
  • Reagents: Dissolve L-cysteine hydrochloride (1 eq) in distilled water.

  • pH Adjustment: Adjust pH to 8.0–9.0 using NaOH. Note: The thiolate anion (

    
    ) is the active nucleophile; acidic conditions inhibit the reaction.
    
  • Addition: Add Diallyl Disulfide (DADS) (1.5 eq) dropwise. DADS is hydrophobic; vigorous stirring or a co-solvent (ethanol) is required to maintain an emulsion.

  • Incubation: Stir at room temperature (25°C) for 24 hours.

  • Quenching & Extraction: Wash the aqueous phase with ethyl acetate to remove unreacted DADS (organic layer). The SAMC remains in the aqueous phase.

  • Purification: Lyophilize the aqueous phase and purify via preparative HPLC.

Structural Elucidation & Analysis

Researchers must rigorously differentiate SAMC from SAC and Cystine. The following analytical data provides a self-validating identification system.

A. Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • m/z 194

      
       177:  Loss of 
      
      
      
      (characteristic of amino acids).
    • m/z 194

      
       122:  Cleavage of the disulfide bond (loss of allyl group 
      
      
      
      Da is not direct; typically Cys-SH fragment is observed).
    • Differentiation: SAC (

      
      ) will show a parent ion at 162 m/z.
      
B. Nuclear Magnetic Resonance ( H-NMR)

Solvent:


 (Deuterium Oxide).[1]
The spectrum displays characteristic signals for both the cysteine backbone and the allyl group.
Proton PositionChemical Shift (

, ppm)
MultiplicityInterpretation
Allyl -CH= 5.85 – 5.95Multiplet (m)Methine proton of the allyl group.
Allyl =CH

5.15 – 5.30Multiplet (m)Terminal vinyl protons (distinctive splitting).
Cys

-CH
3.90 – 4.00Doublet of doublets (dd)Alpha-carbon proton (chiral center).
Allyl -CH

-S
3.35 – 3.45Doublet (d)Methylene adjacent to the disulfide.
Cys

-CH

3.10 – 3.30Multiplet (m)Beta-protons. Note: These shift downfield relative to Cysteine due to the disulfide.
C. HPLC Analysis Protocol

To quantify SAMC in biological samples or purity checks:

  • Column: C18 Reverse Phase (e.g., Phenomenex Gemini-NX, 5

    
    m, 150 x 4.6 mm).
    
  • Mobile Phase: Isocratic elution with 20% Acetonitrile / 80% Water (containing 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (peptide bond/disulfide) or 254 nm.

  • Retention Time: SAMC elutes after SAC but before DADS due to intermediate hydrophobicity.

Biological Mechanism of Action

Unlike SAC, which functions primarily as an antioxidant, SAMC exerts cytotoxicity in cancer cells through microtubule depolymerization and JNK activation . The disulfide bond allows SAMC to interact with tubulin sulfhydryl groups.

Mechanism SAMC SAMC (Intracellular Entry) Tubulin Tubulin Binding (Sulfhydryl Interaction) SAMC->Tubulin Disulfide Exchange JNK JNK/p38 MAPK Phosphorylation SAMC->JNK Stress Response Microtubule Microtubule Depolymerization Tubulin->Microtubule Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 Caspase Caspase-3 Activation Bcl2->Caspase Caspase->Apoptosis

Figure 2: Signal transduction pathway of SAMC-induced apoptosis in neoplastic cells.

Key Mechanistic Insight: The biological activity of SAMC is strictly dependent on the disulfide bond . Research indicates that SAMC can react with intracellular glutathione (GSH) or cysteine residues on proteins (like tubulin), leading to structural changes that arrest cell division. This mechanism is absent in the stable thioether SAC.

References

  • Chemical Identity & Synthesis

    • PubChem.[2] "S-Allylmercaptocysteine (Compound Summary)." National Library of Medicine.

    • [Link]

  • Analytical Methods (HPLC/MS)

    • Journal of Chromatographic Science. "Determination of S-Allylmercaptocysteine in Rat Plasma by LC–MS/MS and its Application to a Pharmacokinetics Study." (2018).[3]

    • [Link]

  • Biological Mechanism (Apoptosis & JNK)

    • Cancer Research.[4][5] "Induction of apoptosis by the garlic-derived compound S-allylmercaptocysteine (SAMC) is associated with microtubule depolymerization and c-Jun NH(2)-terminal kinase 1 activation."

    • [Link]

  • Comparative Analysis (SAC vs. SAMC)

Sources

discovery and history of S-(Allylthio)-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to S-(Allylthio)-L-cysteine: Discovery, Chemistry, and Therapeutic Potential

Authored by Gemini, Senior Application Scientist

Foreword

The study of organosulfur compounds derived from Allium sativum (garlic) has uncovered a wealth of molecules with significant therapeutic potential. While much of the early focus centered on the unstable, pungent compound allicin and the more stable S-allyl-L-cysteine (SAC), subsequent research has revealed a class of secondary, yet highly potent, metabolites. Among these, S-(Allylthio)-L-cysteine stands out. This guide provides a comprehensive technical overview of S-(Allylthio)-L-cysteine, also commonly known by its synonym S-allylmercapto-L-cysteine (SAMC). We will delve into its unique discovery narrative, distinguish its biosynthesis from related compounds, detail its chemical properties and known biological mechanisms, and provide field-proven insights for researchers and drug development professionals.

Discovery and Historical Context: A Tale of Two Molecules

The history of S-(Allylthio)-L-cysteine (SAMC) is intrinsically linked to the chemistry of allicin, the compound responsible for fresh garlic's characteristic aroma. For centuries, the health benefits of garlic were recognized, but the underlying chemical basis remained elusive.

The journey began with the isolation of alliin (S-allyl-L-cysteine sulfoxide), an odorless precursor present in intact garlic cloves.[1] Upon tissue damage—crushing or cutting—the enzyme alliinase , which is physically sequestered in different cellular compartments, comes into contact with alliin.[2] This enzymatic reaction rapidly converts alliin into the highly reactive and unstable allicin (diallyl thiosulfinate).[1][2]

Initially, allicin was believed to be the primary bioactive agent. However, its extreme instability and poor bioavailability cast doubt on its role as the sole mediator of garlic's systemic effects.[3] This led researchers to investigate more stable, water-soluble compounds that form from allicin's subsequent reactions. One of the most critical discoveries was that allicin readily reacts with available thiol-containing molecules, such as the amino acid L-cysteine.[4] This non-enzymatic reaction yields the stable disulfide, S-(Allylthio)-L-cysteine (SAMC).[4][5]

SAMC is therefore considered a "second-generation" garlic compound, not present in intact cloves but formed as a stable downstream product following the initial enzymatic release of allicin. It is a key water-soluble organosulfur compound found in aged garlic extract (AGE), where processing conditions facilitate the transformation of allicin.[5] Its discovery was pivotal, providing a stable molecular entity that could be studied for the long-term therapeutic effects associated with garlic consumption.

To fully appreciate its unique identity, it is essential to distinguish SAMC from the more widely known S-allyl-L-cysteine (SAC).

G cluster_0 Key Organosulfur Compounds in Garlic Alliin Alliin (S-Allyl-L-cysteine sulfoxide) Allicin Allicin (Diallyl thiosulfinate) Alliin->Allicin Alliinase (Crushing) SAMC S-(Allylthio)-L-cysteine (SAMC) (S-Allylmercapto-L-cysteine) Allicin->SAMC + L-Cysteine Cysteine L-Cysteine Cysteine->SAMC SAC S-Allyl-L-cysteine (SAC) note Note: SAC is formed via a different pathway, primarily from γ-glutamyl-S-allyl-L-cysteine.

Figure 1: Structural relationships of key garlic-derived organosulfur compounds.

Biosynthesis and Chemical Properties

The formation of SAMC is a direct consequence of allicin's reactivity. This pathway is a cornerstone for understanding its presence in garlic preparations and for developing synthetic strategies.

Natural Biosynthesis Pathway

The formation of SAMC is a two-step process initiated by mechanical damage to garlic tissue:

  • Enzymatic Conversion: Alliinase catalyzes the conversion of alliin into allylsulfenic acid and dehydroalanine.[2]

  • Spontaneous Condensation & Reaction: Two molecules of the highly unstable allylsulfenic acid spontaneously condense to form one molecule of allicin.[1] This reactive allicin then undergoes a thiol-disulfide exchange reaction with the sulfhydryl group of a free L-cysteine molecule, resulting in the formation of the stable S-(Allylthio)-L-cysteine (SAMC).[4]

This causality explains why SAMC levels are low in raw, fresh garlic but increase significantly in aged garlic extracts, where the prolonged processing time allows for these chemical transformations to occur.[5]

G cluster_process Biosynthesis of S-(Allylthio)-L-cysteine (SAMC) cluster_reaction Chemical Reaction alliin Alliin (in cytoplasm) crushing Tissue Damage (Crushing, Cutting) alliin->crushing alliinase Alliinase (in vacuole) alliinase->crushing allicin Allicin (Highly Reactive Intermediate) crushing->allicin Enzymatic Conversion samc S-(Allylthio)-L-cysteine (SAMC) (Stable Product) allicin->samc Thiol-Disulfide Exchange cysteine L-Cysteine (Free Amino Acid) cysteine->samc G cluster_pathways Cellular Targets of SAMC SAMC S-(Allylthio)-L-cysteine (SAMC) MAPK MAPK Pathway SAMC->MAPK Modulates Histones Histone Acetylation SAMC->Histones Induces Microtubules Microtubule Polymerization SAMC->Microtubules Inhibits Bcl2 Bcl-2 Family (Imbalance) MAPK->Bcl2 Mito Mitochondria Bcl2->Mito Cytochrome c release Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Prolif Inhibition of Proliferation & Metastasis Histones->Prolif Microtubules->Prolif

Figure 3: Proposed anticancer mechanisms of action for SAMC.
Summary of Biological Activities
Biological ActivityModel SystemKey FindingsReference(s)
Antiproliferative Erythroleukemia cells (HEL, OCIM-1)Dose-dependent growth inhibition (LD₅₀: 0.046-0.093 mM).[6]
Apoptosis Induction Colorectal cancer cells (SW480, SW620)Decreased proliferation and increased apoptosis and necrosis.[7]
Antimetastatic Androgen-independent prostate cancer (PC-3)Suppressed tumor growth and distant metastasis in an in vivo mouse model.[8]
Anti-inflammatory Hepatic injury modelsAlleviated inflammation, necro-apoptosis, and fibrosis.[9]
Antioxidant VariousScavenges reactive oxygen species (ROS) and up-regulates antioxidant enzymes.[9]

Pharmacokinetics: A Critical Insight for Drug Development

The pharmacokinetic profile of a compound is a critical determinant of its therapeutic viability. Interestingly, SAMC displays a markedly different profile from its more famous cousin, SAC.

A study in rats using a validated LC-MS/MS method found that SAMC is metabolized very quickly, with a plasma half-life of less than 5 minutes . [10]This rapid clearance presents a significant challenge for maintaining therapeutic concentrations in vivo.

In contrast, studies on SAC have shown it has high oral bioavailability (98% in rats) and a much longer half-life. [11]This is attributed to limited metabolism and extensive renal reabsorption, which keeps it in systemic circulation. [11]The rapid metabolism of SAMC suggests that while it is highly active, its delivery and formulation would be critical areas of focus for drug development. Strategies such as nanoencapsulation or the development of pro-drugs could be explored to enhance its systemic exposure and therapeutic efficacy.

Experimental Methodologies and Protocols

This section provides validated frameworks for the synthesis and quantification of SAMC, essential for researchers entering this field.

Conceptual Protocol for SAMC Synthesis

This protocol is based on the established chemical reaction between allicin and L-cysteine. [4][12]The key is the in situ generation of allicin from a garlic preparation, which is then immediately reacted with an excess of L-cysteine.

Objective: To synthesize S-(Allylthio)-L-cysteine (SAMC) from fresh garlic.

Principle: Allicin is generated enzymatically from homogenized garlic and is trapped by L-cysteine via a thiol-disulfide exchange reaction to form the more stable SAMC.

Materials:

  • Fresh garlic cloves

  • L-cysteine hydrochloride

  • Polar solvent (e.g., 20% ethanol in water)

  • Blender/homogenizer

  • Magnetic stirrer and stir bar

  • pH meter and adjustment solutions (e.g., NH₄OH)

  • Filtration apparatus (e.g., gauze, Buchner funnel)

  • Rotary evaporator

  • Ethanol (for washing)

  • HPLC for purification and analysis

Methodology:

  • Preparation of Garlic Homogenate: Homogenize fresh garlic cloves in a polar solvent (e.g., a 3:1 weight ratio of 20% ethanol to garlic) for 3-5 minutes. This ruptures the cells and allows alliinase to react with alliin, generating allicin. [12]2. Addition of Cysteine: Immediately filter the homogenate through gauze to remove coarse solids. To the filtrate, add L-cysteine. A molar excess of cysteine relative to the expected alliin content is recommended.

  • Reaction: Adjust the pH of the mixture to approximately 6.5-7.5 to facilitate the reaction. Stir the mixture at room temperature (or slightly elevated, e.g., 37°C) for several hours (e.g., 8-20 hours) to allow for the complete reaction of allicin with cysteine. [12]4. Concentration and Precipitation: Concentrate the reaction mixture using a rotary evaporator. This will cause the product, SAMC, to precipitate as a solid.

  • Isolation and Washing: Filter the solid product. Wash the precipitate thoroughly with cold ethanol to remove unreacted starting materials and other impurities.

  • Drying and Verification: Dry the final product under reduced pressure. The identity and purity of the synthesized SAMC should be confirmed using analytical techniques such as HPLC, Mass Spectrometry, and NMR.

G start Start: Fresh Garlic & L-Cysteine step1 1. Homogenize Garlic in Solvent (Generates Allicin in situ) start->step1 step2 2. Filter & Add L-Cysteine to Filtrate step1->step2 step3 3. Stir at Room Temp (8-20h) (Allicin reacts with Cysteine) step2->step3 step4 4. Concentrate Mixture (Rotary Evaporator) step3->step4 step5 5. Filter Precipitated Solid step4->step5 step6 6. Wash Solid with Ethanol step5->step6 step7 7. Dry Under Vacuum step6->step7 end End: Purified SAMC step7->end

Figure 4: Workflow for the conceptual synthesis of SAMC.
Protocol for Quantification in Plasma (LC-MS/MS)

This method is adapted from a published pharmacokinetic study and is suitable for drug development applications. [10] Objective: To accurately quantify SAMC concentrations in rat plasma.

Instrumentation:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard (e.g., S-allyl-L-cysteine, as it is chromatographically separable).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • SAMC Transition: Monitor the specific parent ion to daughter ion transition for SAMC.

    • Internal Standard Transition: Monitor the transition for the internal standard.

  • Calibration: Construct a calibration curve using plasma samples spiked with known concentrations of SAMC (e.g., 50–3,000 ng/mL). [10] Self-Validation: The protocol's integrity is maintained by the use of an internal standard to correct for variations in sample preparation and instrument response. The system's specificity, precision, and accuracy must be validated according to regulatory guidelines by analyzing quality control (QC) samples at low, medium, and high concentrations alongside the unknown samples.

Conclusion and Future Directions

S-(Allylthio)-L-cysteine (SAMC) has emerged from the complex chemistry of garlic as a distinct and highly promising therapeutic candidate. Its identity as a stable, water-soluble reaction product of allicin and L-cysteine provides a solid foundation for consistent manufacturing and formulation. While its biological activities, particularly its potent and specific anticancer effects, are well-documented, its rapid in vivo metabolism presents a clear hurdle for clinical translation.

Future research should be directed towards two primary areas:

  • Pharmacokinetic Enhancement: The development of novel drug delivery systems (e.g., nanoparticles, liposomes) or pro-drug strategies is essential to improve the half-life and systemic exposure of SAMC, thereby maximizing its therapeutic window.

  • Mechanism Elucidation: While key signaling pathways like MAPK have been implicated, a deeper, systems-level understanding of SAMC's molecular targets will enable more rational drug design and combination therapy strategies.

For researchers and drug developers, SAMC represents a compelling molecule that bridges natural product chemistry with modern oncology. Its journey from a reactive intermediate's byproduct to a potential antimetastatic agent underscores the rich therapeutic landscape that continues to be discovered within Allium sativum.

References

  • Rais, N., Kumar, M., et al. (2023). S-allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities. Journal of Functional Foods, 107, 105657. [Link]

  • Sigounas, G., Hooker, J., et al. (1997). S-allylmercaptocysteine, a stable thioallyl compound, induces apoptosis in erythroleukemia cell lines. Nutrition and Cancer, 28(2), 153-9. [Link]

  • Li, X., Wang, J., et al. (2018). Determination of S-Allylmercaptocysteine in Rat Plasma by LC–MS/MS and its Application to a Pharmacokinetics Study. Journal of Chromatographic Science, 56(6), 521–526. [Link]

  • Amano, H., Kazuka, K., et al. (2016). Metabolism, Excretion, and Pharmacokinetics of S-Allyl-L-Cysteine in Rats and Dogs. Journal of Agricultural and Food Chemistry. [Link]

  • Chen, S., Zang, W., et al. (2019). Anti-cancer activities of S-allylmercaptocysteine from aged garlic. Journal of Functional Foods. [Link]

  • Xu, G., Wang, J., et al. (2018). Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum). Journal of Food Science. [Link]

  • Imai, J., et al. (1992). Method for preparing an s-allylcysteine-containing composition.
  • Alam, M. S., et al. (2023). A Novel UHPLC-MS/MS-Based Bioanalytical Method Developed for S-Allyl Cysteine in the Establishment of a Comparative Pharmacokinetic Study. Molecules, 28(15), 5707. [Link]

  • Howard, E. W., et al. (2007). Garlic-Derived S-allylmercaptocysteine Is a Novel In vivo Antimetastatic Agent for Androgen-Independent Prostate Cancer. Clinical Cancer Research, 13(6), 1847-1856. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9794159, S-allylmercapto-L-cysteine. PubChem. [Link]

  • Petropoulos, S., et al. (2018). Physical, Chemical, and Biological Properties of S-Allylcysteine, an Amino Acid Derived from Garlic. Journal of Agricultural and Food Chemistry. [Link]

  • Liang, D., et al. (2011). S-allylmercaptocysteine effectively inhibits the proliferation of colorectal cancer cells under in vitro and in vivo conditions. Cancer Letters, 310(2), 190-8. [Link]

  • Gruhlke, M. C. H., et al. (2016). Allicin Induces Thiol Stress in Bacteria through S-Allylmercapto Modification of Protein Cysteines. Journal of Biological Chemistry, 291(22), 11767–11779. [Link]

  • Amano, H., et al. (2016). Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption. The Journal of Nutrition, 146(2), 399S-405S. [Link]

  • Rojas-Bórquez, R., et al. (2017). Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents. Molecules, 22(11), 1836. [Link]

  • Borlinghaus, J., et al. (2021). Biosynthesis of allicin from S-allyl cysteine sulfoxide (alliin). ResearchGate. [Link]

  • Leichert, L. I., et al. (2016). Allicin Induces Thiol Stress in Bacteria through S-Allylmercapto Modification of Protein Cysteines. Journal of Biological Chemistry. [Link]

  • Nikolic, V., et al. (2011). Allicin and related compounds: biosynthesis, synthesis and pharmacological activity. SciSpace. [Link]

  • Shang, A., et al. (2019). Allicin biosynthesis: Two biosynthetic routes result in S-allylcysteine. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of S-(Allylthio)-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

S-(Allylthio)-L-cysteine (SATC) is a sulfur-containing amino acid of significant interest in pharmaceutical and nutraceutical research. As a derivative of L-cysteine, it is investigated for its potential therapeutic properties, stemming from the broader class of organosulfur compounds found in garlic and other Allium species. Accurate and reliable quantification of SATC is paramount for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products.

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the determination of S-(Allylthio)-L-cysteine. The methodology herein is designed to be readily implemented in a research or quality control laboratory setting, providing a comprehensive protocol from sample preparation to data analysis. The scientific integrity of this method is underpinned by adherence to the principles outlined in the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2]

Principle of the Method

This method employs reversed-phase HPLC to separate S-(Allylthio)-L-cysteine from potential interfering compounds. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of an acidic aqueous buffer and an organic modifier. The acidic nature of the mobile phase is crucial for ensuring the stability of the analyte during analysis, as cysteine and its derivatives are generally more stable under acidic conditions.[3][4] Quantification is performed by monitoring the UV absorbance of the analyte at a specified wavelength. The selection of the detection wavelength is based on the UV absorbance characteristics of the cysteine chromophore.

Materials and Methods

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • 0.45 µm and 0.22 µm syringe filters

Chemicals and Reagents
  • S-(Allylthio)-L-cysteine reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Sodium phosphate monobasic and dibasic (for buffer preparation)

Chromatographic Conditions

A meticulous selection of chromatographic parameters is foundational to achieving optimal separation and quantification. The following conditions have been established as a robust starting point, though minor adjustments may be necessary depending on the specific HPLC system and column used.

ParameterRecommended ConditionRationale
Analytical Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for moderately polar compounds like SATC. The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure.
Mobile Phase A 0.1% Phosphoric acid in WaterAn acidic mobile phase protonates the carboxylic acid group of SATC, enhancing its retention on the reversed-phase column and improving peak shape. Phosphoric acid is a common and effective mobile phase modifier for this purpose.
Mobile Phase B AcetonitrileAcetonitrile is a widely used organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.
Gradient Elution Time (min) %B
0.05
10.050
12.090
14.090
15.05
20.05
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection Wavelength 210 nmBased on the UV absorbance of the related compound cysteine, which has an absorbance maximum around 190-210 nm, 210 nm is selected as a starting point.[5] It is strongly recommended to determine the optimal wavelength by running a UV scan of the SATC standard in the mobile phase.
Injection Volume 10 µLThis volume can be adjusted based on the concentration of the samples and the sensitivity of the detector.

Protocols

Preparation of Standard Solutions

The accuracy of the quantification heavily relies on the precise preparation of standard solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of S-(Allylthio)-L-cysteine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be prepared fresh daily.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. The following is a general procedure for a solid dosage form.

  • Sample Weighing: Accurately weigh and record the mass of a representative sample (e.g., ten tablets) and calculate the average weight. Finely powder the sample using a mortar and pestle.

  • Extraction: Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of S-(Allylthio)-L-cysteine and transfer it to a 50 mL volumetric flask.

  • Dissolution: Add approximately 30 mL of Mobile Phase A to the flask and vortex for 2 minutes. Sonicate the mixture for 15 minutes to ensure complete extraction of the analyte.

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with Mobile Phase A. Mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. The first few drops of the filtrate should be discarded.

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Sources

Application Note & Protocols for the Analytical Determination of S-(Allylthio)-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides detailed application notes and validated protocols for the robust analytical detection of S-(Allylthio)-L-cysteine (SATC), a significant bioactive organosulfur compound. Primarily found in aged garlic and its supplements, SATC is noted for its potential therapeutic properties, including antioxidant and neuroprotective effects.[1][2][3] The accurate quantification of SATC is paramount for quality control in nutraceuticals, pharmacokinetic studies, and fundamental research. This document outlines several analytical methodologies, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with various detection systems, and offers insights into Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure methodological integrity and reproducibility.

Introduction to S-(Allylthio)-L-cysteine (SATC)

S-(Allylthio)-L-cysteine, often referred to as S-allyl-L-cysteine (SAC) in scientific literature, is a water-soluble, stable, and highly bioavailable organosulfur compound.[2] Unlike the more pungent and unstable compounds found in fresh, crushed garlic, such as allicin, SATC is a major bioactive constituent of aged garlic extract.[1] Its formation involves the enzymatic conversion of γ-glutamyl-S-allyl-L-cysteine.[4] Given its array of reported health benefits, the development of reliable and sensitive analytical methods for its quantification in various matrices is of critical importance for both product standardization and pharmacological assessment.[1]

Physicochemical Properties of SATC:

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂S-
Molecular Weight161.22 g/mol -
SolubilityWater-soluble[2]
StabilityGenerally stable, though degradation can occur during prolonged storage or high-temperature processing.[5][5]

Core Analytical Strategies: A Comparative Overview

The selection of an appropriate analytical technique for SATC determination is contingent upon the sample matrix, required sensitivity, and the specific research question. The most prevalent methods involve chromatography for separation, coupled with a suitable detection technique.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely employed technique for SATC analysis due to its versatility and applicability to non-volatile, polar compounds like SATC.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, GC-MS requires derivatization to increase the volatility of SATC for gas-phase analysis.[4]

The following diagram illustrates the general workflow for the chromatographic analysis of SATC.

SATC Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Black Garlic, Plasma, Supplement) Extraction Extraction (e.g., Water, Methanol/Water) Sample->Extraction Cleanup Sample Cleanup (e.g., Filtration, SPE) Extraction->Cleanup Derivatization Derivatization (Optional) (e.g., Dansyl Chloride, AccQ-Fluor) Cleanup->Derivatization Injection HPLC/GC Injection Derivatization->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Detection (UV, FLD, MS) Separation->Detection Quantification Quantification (External Standard Calibration) Detection->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation

Caption: General workflow for the analytical determination of SATC.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the cornerstone for SATC quantification. The choice of detector significantly impacts the sensitivity and selectivity of the assay.

HPLC with UV/Vis Detection

This is a common and accessible method for SATC analysis. SATC exhibits weak UV absorbance at low wavelengths, typically around 195-210 nm.[6][7] While straightforward, this method can be susceptible to interference from co-eluting compounds in complex matrices, which may necessitate more rigorous sample cleanup.[4]

Protocol: HPLC-UV for SATC in Black Garlic

A. Instrumentation & Reagents

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • S-(Allylthio)-L-cysteine analytical standard

  • HPLC-grade acetonitrile and water

  • Methanol

  • 0.45 µm syringe filters

B. Sample Preparation

  • Homogenize the black garlic sample.

  • Accurately weigh approximately 1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 25 mL of a methanol:water (50:50, v/v) solution.

  • Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

C. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (50:50, v/v)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 195 nm[7]

D. Quantification

  • Prepare a series of standard solutions of SATC in the mobile phase (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Inject the standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample and determine the SATC concentration from the calibration curve.

HPLC with Fluorescence Detection (FLD) after Derivatization

To enhance sensitivity and selectivity, SATC can be derivatized with a fluorescent tag prior to HPLC analysis. This is particularly useful for samples with low SATC concentrations or complex matrices. Common derivatizing agents include dansyl chloride and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Fluor).[8][9]

Protocol: HPLC-FLD for SATC with Dansyl Chloride Derivatization

A. Instrumentation & Reagents

  • HPLC system with a fluorescence detector

  • C18 analytical column

  • SATC analytical standard

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Sodium acetate buffer (e.g., pH 5)

  • Methanol, HPLC-grade

B. Derivatization Procedure

  • To 100 µL of the sample extract or standard solution, add 200 µL of sodium bicarbonate buffer.

  • Add 200 µL of dansyl chloride solution.

  • Vortex and incubate the mixture in a water bath at 60 °C for 45 minutes in the dark.

  • After incubation, cool the reaction mixture to room temperature.

  • Filter the derivatized solution through a 0.45 µm syringe filter before injection.

C. Chromatographic Conditions

  • Mobile Phase: A gradient or isocratic elution can be used. A common isocratic mobile phase is a mixture of sodium acetate buffer (pH 5) and methanol (e.g., 45:55, v/v).[8]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detection: Excitation at 330 nm, Emission at 530 nm (for dansyl derivatives). For AccQ-Fluor derivatives, excitation is at 250 nm and emission at 395 nm.[10]

D. Rationale for Derivatization The derivatization step introduces a fluorophore to the SATC molecule. This allows for detection using a fluorescence detector, which is inherently more sensitive and selective than UV detection. The choice of dansyl chloride is based on its reactivity with the primary amine group of the cysteine moiety under alkaline conditions.

Derivatization_Principle SATC S-(Allylthio)-L-cysteine (Non-fluorescent) Plus + SATC->Plus Reagent Derivatizing Agent (e.g., Dansyl Chloride) Arrow Reagent->Arrow Product Derivatized SATC (Highly Fluorescent) Plus->Reagent Arrow->Product

Caption: Principle of fluorescence derivatization for enhanced SATC detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for SATC analysis, offering unparalleled sensitivity and selectivity, especially for pharmacokinetic studies in biological matrices like plasma.[11][12] This technique allows for the confirmation of the analyte's identity based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Protocol: LC-MS/MS for SATC in Rat Plasma

A. Instrumentation & Reagents

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Mixed-mode reversed-phase and cation-exchange column

  • SATC analytical standard

  • Ammonium acetate buffer (2 mM, pH 3.5)

  • Acetonitrile, HPLC-grade

  • Methanol with 0.6% acetic acid

B. Sample Preparation (Protein Precipitation)

  • To 50 µL of rat plasma in a microcentrifuge tube, add 200 µL of methanol containing 0.6% acetic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

C. LC-MS/MS Conditions

  • Mobile Phase: 2 mM ammonium acetate buffer (pH 3.5) and acetonitrile (75:25, v/v).[11]

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: ESI positive

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transition for SATC: m/z 162.0 → 145.0[11]

D. Self-Validating System: The Power of MRM The use of MRM makes the LC-MS/MS method highly specific and self-validating. The first quadrupole selects the parent ion (m/z 162.0 for SATC), which is then fragmented in the second quadrupole. The third quadrupole selects a specific fragment ion (m/z 145.0). Only a compound that meets both mass criteria will generate a signal, thus minimizing false positives.

Method Validation and Performance Comparison

Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[13][14]

Comparative Table of Analytical Methods for SATC

ParameterHPLC-UVHPLC-FLD (Dansyl)LC-MS/MS
Linearity (r²) > 0.998[8]> 0.998[8][9]≥ 0.999[11]
LOD ~0.71 µg/g[8]6.28 µg/mL[9]< 5.0 ng/mL[11]
LOQ ~2.0 µg/g[8]19.02 µg/mL[9]5.0 ng/mL[11]
Precision (%RSD) < 15.3%[8]< 5.1%[8]< 6.0%[11]
Accuracy (% Recovery) 84.7 - 96.8%[8]98.51 - 102.08%[10]Not explicitly stated, but high.
Selectivity ModerateHighVery High
Sample Prep SimpleDerivatization requiredSimple (protein precipitation)
Application Routine QC of supplementsTrace analysis, complex matricesPharmacokinetics, bioanalysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for SATC analysis, but it necessitates a derivatization step to make the amino acid volatile. A common approach is silylation, for instance, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives.[4] While effective, the additional sample preparation step makes HPLC-based methods more common for routine analysis.

Troubleshooting and Field-Proven Insights

  • Peak Tailing in HPLC: This can be due to secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate to control the ionization state of SATC. The use of a mixed-mode column can also mitigate this issue.[11]

  • Baseline Instability in UV Detection: For complex samples like black garlic, matrix effects can cause an unstable baseline, particularly at low UV wavelengths.[9] Enhanced sample cleanup using Solid Phase Extraction (SPE) or switching to a more selective detection method like FLD or MS can resolve this.

  • Low Recovery: Inefficient extraction can lead to low recovery. Ensure adequate sonication time and appropriate solvent choice. For biological fluids, protein precipitation must be thorough.

Conclusion

A range of robust analytical techniques is available for the accurate and precise quantification of S-(Allylthio)-L-cysteine. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. HPLC coupled with UV, fluorescence, or mass spectrometry detection are the most prevalent and well-validated approaches. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to implement reliable SATC analysis in their laboratories.

References

  • ResearchGate. (2025, August 10). Identification and quantification of S-allyl-L-cysteine in heated garlic juice by HPLC with ultraviolet and mass spectrometry detection. Retrieved from [Link]

  • Campos-Lara, M. G., et al. (2024, August 23). A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements. PMC - NIH. Retrieved from [Link]

  • Korea University Pure. A comparative study of the different analytical methods for analysis of S-allyl cysteine in black garlic by HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A comparative study of the different analytical methods for analysis of S-allyl cysteine in black garlic by HPLC | Request PDF. Retrieved from [Link]

  • Semantic Scholar. Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. Retrieved from [Link]

  • Khan, M. F., et al. (2023, July 26). A Novel UHPLC-MS/MS-Based Bioanalytical Method Developed for S-Allyl Cysteine in the Establishment of a Comparative Pharmacokinetic Study. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of Allicin, S-Allylcysteine and Volatile Metabolites of Garlic in Breath, Plasma or Simulated Gastric Fluids. Retrieved from [Link]

  • Rangel-López, E., et al. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice. PMC. Retrieved from [Link]

  • Lu, X., et al. (2023, March 13). Effect of Thermal Processes on S-Allyl Cysteine Content in Black Garlic. MDPI. Retrieved from [Link]

  • journal-jps.com. (2022, June 30). DETERMINATION OF S-ALLYL CYSTEINE (SAC) COMPOUNDS IN SOLO BLACK GARLIC EXTRACT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Google Patents. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process.
  • SciSpace. A simple and rapid HPLC method for determination of S-allyl-L-cystein and its use in quality control of black garlic samples. Retrieved from [Link]

  • Ziegler, S. J., & Sticher, O. (n.d.). HPLC of S-Alk(en)yl-L-cysteine Derivatives in Garlic including Quantitative Determination of (+)-S-Allyl-L-cysteine Sulfoxide (Alliin). PubMed. Retrieved from [Link]

  • Simmler, C., et al. Validation of a Generic qHNMR Method for Natural Products Analysis. PMC. Retrieved from [Link]

  • Moriguchi, T., et al. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. PMC - NIH. Retrieved from [Link]

  • CONICET. (2016, September 7). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Retrieved from [Link]

  • MDPI. IJMS | Special Issue : Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. Retrieved from [https://www.mdpi.com/journal/ijms/special_issues/D rugs_Metabolites]([Link] rugs_Metabolites)

  • ACS Publications. Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2023, January 28). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. Retrieved from [Link]

  • Charoenkiatkul, S., et al. (2019, July 2). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. PMC - NIH. Retrieved from [Link]

  • PubMed. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Retrieved from [Link]

  • Ashdin Publishing. A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Retrieved from [Link]

  • Agilent. Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. Retrieved from [Link]

Sources

Application Note: S-(Allylthio)-L-cysteine as a Versatile Substrate for Continuous and Endpoint Enzyme Assays of Cystathionine γ-Lyase (CGL/CSE)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for utilizing S-(Allylthio)-L-cysteine (SATC) as a substrate for the enzymatic assay of Cystathionine γ-lyase (CGL), also known as cystathionase (CSE). CGL is a pivotal pyridoxal 5'-phosphate (PLP)-dependent enzyme in sulfur amino acid metabolism, responsible for the endogenous production of L-cysteine and the signaling gasotransmitter hydrogen sulfide (H₂S).[1][2] We detail two robust assay methodologies based on the CGL-catalyzed breakdown of SATC: (1) a colorimetric or fluorometric endpoint assay by quantifying the pyruvate product, and (2) a continuous spectrophotometric assay by monitoring the formation of the thiol-containing product. These methods offer high sensitivity and adaptability for applications in basic research, enzyme characterization, and high-throughput screening for CGL inhibitors.

Introduction: The Scientific Rationale

Cystathionine γ-lyase (EC 4.4.1.1) is a central enzyme in the reverse transsulfuration pathway, catalyzing the final step in the synthesis of L-cysteine from methionine precursors.[1] Beyond its canonical role, CGL exhibits broad substrate specificity and can catalyze the α,γ-elimination or β-elimination of various sulfur-containing L-amino acids to produce pyruvate, ammonia, and a corresponding thiol.[1][3] This catalytic promiscuity is notably responsible for the generation of H₂S from L-cysteine.[2] Given the critical roles of CGL in cellular redox homeostasis, vascular function, and neurotransmission, the ability to accurately measure its activity is paramount for researchers in physiology and drug development.

S-(Allylthio)-L-cysteine (SATC) is a synthetic substrate designed to leverage CGL's catalytic mechanism for straightforward activity measurement. Structurally, it is an L-cysteine molecule linked to an allyl group via a disulfide bond. CGL is hypothesized to process SATC through a γ-elimination-like reaction, yielding stoichiometric amounts of pyruvate, ammonia, and allyl persulfide (or its subsequent breakdown product, allyl thiol).

The elegance of using SATC as a substrate lies in the generation of two distinct, readily quantifiable products, allowing for methodological flexibility. This guide provides the foundational principles and step-by-step protocols to empower researchers to implement these assays effectively.

Principle of the Assay: A Dual-Detection Strategy

The core of the assay is the CGL-catalyzed conversion of S-(Allylthio)-L-cysteine. The enzyme cleaves the C-S bond, initiating an elimination cascade that releases pyruvate, ammonia, and a reactive thiol product.

Assay_Principle sub S-(Allylthio)-L-cysteine (SATC) enz Cystathionine γ-Lyase (CGL/CSE) + PLP sub->enz prod_node enz->prod_node Catalysis pyr Pyruvate prod_node->pyr nh3 Ammonia prod_node->nh3 thiol Allyl Persulfide (or Allyl Thiol) prod_node->thiol det_pyr Method A: Pyruvate Detection (Colorimetric/Fluorometric) pyr->det_pyr Quantify det_thiol Method B: Thiol Detection (Spectrophotometric) thiol->det_thiol Quantify Protocol_A_Workflow start Start prep Prepare Reagents: Assay Buffer, SATC, Enzyme, Standards start->prep setup Set up Reactions in Plate: - Blanks - Standards (Pyruvate) - Samples (Enzyme + SATC) prep->setup incubate Incubate at 37°C (e.g., 30-60 min) setup->incubate stop Stop Reaction (e.g., add acid or heat) incubate->stop add_reagent Add Pyruvate Assay Mix (Pyruvate Oxidase/Probe) stop->add_reagent incubate2 Incubate at RT (e.g., 30 min, protected from light) add_reagent->incubate2 read Measure Absorbance (570 nm) or Fluorescence (Ex/Em 535/587 nm) incubate2->read analyze Calculate Activity: - Plot Standard Curve - Determine Pyruvate in Samples - Calculate nmol/min/mg read->analyze end End analyze->end

Caption: Step-by-step workflow for the pyruvate detection method.

Step-by-Step Methodology:

  • Prepare Pyruvate Standards: Create a standard curve using a known concentration of sodium pyruvate (e.g., 0-20 nmol/well) in CGL Assay Buffer.

  • Set Up Reactions: In a 96-well microplate, prepare the following for each sample (total volume 50 µL):

    • Sample Wells: 40 µL CGL Assay Buffer + 5 µL Enzyme Stock.

    • No-Enzyme Control: 45 µL CGL Assay Buffer.

    • No-Substrate Control: 40 µL CGL Assay Buffer + 5 µL Enzyme Stock.

  • Initiate Reaction: Add 5 µL of 10 mM SATC solution to the "Sample Wells" and "No-Enzyme Control" wells. Add 5 µL of CGL Assay Buffer to the "No-Substrate Control" wells. Final SATC concentration will be 1 mM.

  • Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction according to the pyruvate detection kit's instructions (e.g., by adding a deproteinizing agent).

  • Detect Pyruvate: Add the pyruvate detection reagent mix to all wells (standards and samples). Incubate as required (typically 30 minutes at room temperature, protected from light). [4]7. Measure Signal: Read the absorbance (e.g., 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.

  • Data Analysis: Subtract the "No-Enzyme Control" value from the "Sample" value. Calculate the amount of pyruvate produced using the standard curve. Express enzyme activity in units such as nmol of pyruvate formed per minute per mg of protein.

Protocol B: Thiol Detection (Continuous Kinetic Assay)

This protocol measures the initial rate of reaction by continuously monitoring the formation of the thiol product.

Workflow Diagram: Thiol-Based Kinetic Assay

Protocol_B_Workflow start Start prep Prepare Reagents: Assay Buffer, SATC, Enzyme, DTNB Solution start->prep setup Prepare Reaction Mix in Cuvette/Plate: - Assay Buffer - DTNB - SATC prep->setup equilibrate Equilibrate to 37°C in Spectrophotometer setup->equilibrate initiate Initiate Reaction by adding Enzyme equilibrate->initiate read Immediately Monitor ΔAbsorbance at 412 nm over time (e.g., every 15s for 5 min) initiate->read analyze Calculate Activity: - Determine linear slope (ΔA/min) - Use Beer-Lambert Law (ε = 14,150 M⁻¹cm⁻¹) - Calculate nmol/min/mg read->analyze end End analyze->end

Caption: Step-by-step workflow for the continuous thiol detection method.

Step-by-Step Methodology:

  • Prepare DTNB Solution: Dissolve DTNB in CGL Assay Buffer to a final concentration of 10 mM.

  • Set Up Reaction Mix: In a cuvette or 96-well plate, prepare a master mix. For a 200 µL final volume:

    • 170 µL CGL Assay Buffer

    • 2 µL of 10 mM DTNB (Final concentration: 0.1 mM)

    • 20 µL of 10 mM SATC (Final concentration: 1 mM)

  • Equilibrate: Pre-incubate the reaction mix at 37°C for 5 minutes.

  • Initiate Reaction: Add 8 µL of the CGL enzyme stock to start the reaction and immediately begin monitoring.

  • Measure Signal: Record the increase in absorbance at 412 nm over time (e.g., for 5-10 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) by calculating the slope (ΔA/min) from the linear portion of the absorbance vs. time curve.

    • Calculate the rate of reaction using the Beer-Lambert law:

      • Rate (M/min) = (ΔA / min) / ε

      • Where ε (molar extinction coefficient) for the TNB²⁻ anion is 14,150 M⁻¹cm⁻¹.

    • Convert the rate to desired units (e.g., nmol/min/mg protein).

Mechanistic Grounding and Self-Validating Controls

The catalytic mechanism of CGL involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor. This is followed by proton abstraction and subsequent elimination, which cleaves the Cγ-S bond. [3] Diagram: Proposed CGL Catalytic Mechanism with SATC

Mechanism sub 1. SATC binds to PLP-Enzyme (Forms external aldimine) deprotonate 2. α-proton abstraction (Forms quinonoid intermediate) sub->deprotonate eliminate 3. γ-Elimination (Cleavage of Cγ-S bond) deprotonate->eliminate release1 4. Release of Allyl Persulfide and aminoacrylate intermediate eliminate->release1 hydrolyze 5. Hydrolysis of intermediate (Releases Pyruvate & Ammonia) release1->hydrolyze regenerate 6. PLP-Enzyme regenerated hydrolyze->regenerate

Caption: Simplified catalytic cycle of CGL with S-(Allylthio)-L-cysteine.

Trustworthiness Through Controls: Every protocol must be a self-validating system. The inclusion of proper controls is non-negotiable for data integrity.

  • No-Enzyme Control: This is critical to assess the rate of non-enzymatic degradation of SATC or its reaction with detection reagents. A high background in this control indicates substrate instability or assay interference.

  • No-Substrate Control: This measures any background signal originating from the enzyme preparation itself (e.g., contaminating pyruvate or endogenous thiols).

  • Positive Control: Assaying a known CGL substrate, such as L-cystathionine or L-cysteine (for H₂S/thiol production), alongside SATC validates that the enzyme is active and the assay conditions are appropriate.

  • Inhibitor Control: Using a known CGL inhibitor like propargylglycine (PPG) should result in a significant decrease in signal, confirming that the observed activity is specific to CGL. [3]

Expected Results & Data Presentation

The performance of these assays will depend on the purity and specific activity of the CGL enzyme preparation. The following table provides a summary of representative parameters that could be determined.

ParameterMethod A (Pyruvate)Method B (Thiol)Rationale & Comments
Assay Type EndpointKinetic, real-timeMethod B is preferred for inhibitor kinetics (Ki determination).
Detection Colorimetric (570 nm) or Fluorometric (Ex/Em 535/587)Spectrophotometric (412 nm)Fluorometric detection offers higher sensitivity for low-activity samples.
Typical Kₘ 0.5 - 5 mM (Hypothetical)0.5 - 5 mM (Hypothetical)The Michaelis constant (Kₘ) should be determined empirically by varying SATC concentration.
Limit of Detection ~1 µM Pyruvate [4]~1-2 µM ThiolDependent on instrument sensitivity and path length.
Potential Interferences Pyruvate contamination in samples.Exogenous thiols (e.g., DTT, β-mercaptoethanol, glutathione) in the sample will react with DTNB.It is crucial to ensure buffers and samples are free of interfering compounds.

Conclusion

S-(Allylthio)-L-cysteine serves as an effective and versatile tool for the quantitative analysis of Cystathionine γ-lyase activity. The dual-product nature of its enzymatic degradation allows for robust assay design, accommodating both high-throughput endpoint analysis and detailed real-time kinetic studies. By understanding the principles of detection and implementing rigorous controls, researchers can generate reliable and reproducible data, advancing our understanding of sulfur metabolism and its role in health and disease.

References

  • S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines. (2024). National Institutes of Health (NIH). [Link]

  • (+)-S-Allylcysteine. (n.d.). PubChem. [Link]

  • S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities. (2023). ResearchGate. [Link]

  • The Power of Allicin: Understanding Garlic's Enzyme Activity. (n.d.). casa de sante. [Link]

  • Identification and expression analysis of S-alk (en)yl-L-cysteine sulfoxide lyase isoform genes and determination of allicin contents in Allium species. (2020). PLOS ONE. [Link]

  • Method for preparing L-cysteine through enzymatic conversion. (2012).
  • (PDF) S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines. (2022). ResearchGate. [Link]

  • Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum). (2020). ResearchGate. [Link]

  • Cystathionine gamma-lyase. (n.d.). Wikipedia. [Link]

  • Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide. (2019). National Institutes of Health (NIH). [Link]

  • Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. (2023). PubMed. [Link]

  • Enzymatic pyruvate measurement by Cobas 6000 open channel assay. (2012). PubMed. [Link]

  • Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. (2016). National Institutes of Health (NIH). [Link]

  • Structural insight into the substrate specificity of cystathionine γ-synthase from Lactobacillus plantarum. (2023). PubMed. [Link]

  • What is the mechanism of Allicin? (2024). Patsnap Synapse. [Link]

  • A spectrophotometric assay for allicin, alliin, and alliinase (alliin lyase) with a chromogenic thiol: reaction of 4-mercaptopyridine with thiosulfinates. (2006). PubMed. [Link]

  • A Spectrophotometric Assay for Allicin and Alliinase (Alliin lyase) Activity: Reaction of 2-Nitro-5-thiobenzoate with Thiosulfinates. (2001). ResearchGate. [Link]

  • Allicin: Chemistry and Biological Properties. (2014). National Institutes of Health (NIH). [Link]

  • Elucidation of the Stereochemical Mechanism of Cystathionine γ-Lyase Reveals How Substrate Specificity Constrains Catalysis. (2022). ACS Publications. [Link]

  • Cystathionine γ lyase and cystathionine β synthase (CBS) use L-cysteine... (n.d.). ResearchGate. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). MDPI. [Link]

  • Allicin. (n.d.). Wikipedia. [Link]

  • Effect of Thermal Processes on S-Allyl Cysteine Content in Black Garlic. (2023). MDPI. [Link]

  • L-cysteine degradation III. (n.d.). PubChem. [Link]

  • The Biochemical and Physiological Genesis of Alliin in Garlic. (n.d.). University of Liverpool. [Link]

  • Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism. (2023). MDPI. [Link]

  • Human Cystathionine γ-Lyase Is Inhibited by s-Nitrosation: A New Crosstalk Mechanism between NO and H2S. (2020). MDPI. [Link]

  • Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents. (2018). National Institutes of Health (NIH). [Link]

  • Pyruvate Assay Kit (Colorimetric). (n.d.). RayBiotech. [Link]

  • Determinants of Enzymatic Specificity in the Cys-Met-Metabolism PLP-Dependent Enzyme Family: Crystal Structure of Cystathionine γ-Lyase from Yeast and Intrafamiliar Structure Comparison. (2007). ResearchGate. [Link]

  • (PDF) Enzymatic Pyruvate Measurement by Cobas (R) 6000 Open Channel Assay. (2012). ResearchGate. [Link]

  • Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities. (2017). PubMed. [Link]

  • A sensitive fluorimetric assay for pyruvate. (2009). National Institutes of Health (NIH). [Link]

Sources

A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vivo Administration of S-Allyl-L-Cysteine

Introduction: Understanding S-Allyl-L-Cysteine (SAC)

S-Allyl-L-cysteine (SAC) is the most abundant and bioactive organosulfur compound found in aged garlic extract.[1] Unlike the pungent and unstable compounds in fresh garlic, such as allicin, SAC is water-soluble, stable, and possesses significantly lower toxicity and odor, making it an attractive agent for therapeutic research.[1][2] Extensive preclinical studies have demonstrated its potent antioxidant, anti-inflammatory, and neuroprotective properties.[2][3]

This application note provides a comprehensive guide to the in vivo administration of SAC, synthesizing data from numerous studies to offer robust, field-proven protocols. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and summarize key quantitative data to ensure your experimental design is both effective and reproducible. The primary focus of this guide is on S-Allyl-L-cysteine (SAC) due to the extensive availability of established in vivo protocols and data, as opposed to the less-studied S-(Allylthio)-L-cysteine.

Pharmacokinetics and Bioavailability: The Rationale for Dosing Strategies

A critical aspect of designing any in vivo study is understanding the compound's pharmacokinetic profile. SAC exhibits excellent characteristics for systemic delivery.

  • High Oral Bioavailability: Studies in both rats and dogs have shown that SAC is well-absorbed after oral administration, with a bioavailability exceeding 90%.[4][5][6] This indicates that oral gavage is a highly effective and clinically relevant route of administration.

  • Metabolism and Excretion: SAC is metabolized in the liver and kidneys, primarily through N-acetylation, to form metabolites such as N-acetyl-S-allyl-l-cysteine (NAc-SAC).[4][5] It also undergoes extensive renal reabsorption, which contributes to a relatively long elimination half-life, particularly in dogs (around 12 hours).[4][5] This profile supports once-daily or twice-daily dosing regimens in many experimental models.

ParameterValue (Rats)Reference
Oral Bioavailability >98%[6]
Primary Metabolites N-acetyl-S-allylcysteine (NAc-SAC), N-acetyl-S-allylcysteine sulfoxide (NAc-SACS)[6]
Renal Clearance Very Low (0.016 L/h/kg)[6]

Table 1: Key Pharmacokinetic Parameters of S-Allyl-L-Cysteine in Rats.

Core Protocols for In Vivo Administration

The following protocols are designed to be self-validating systems, incorporating best practices for consistency and accuracy. The choice between oral gavage and intraperitoneal injection often depends on the experimental objective, the desired speed of onset, and the specific disease model.

Protocol 1: Preparation of SAC Dosing Solution

Causality: SAC is a water-soluble amino acid derivative.[1] Therefore, complex vehicles are unnecessary. Using a simple, sterile, isotonic vehicle like saline minimizes potential confounding effects on the animal model.

Materials:

  • S-Allyl-L-cysteine (powder form, >98% purity)

  • Sterile 0.9% Sodium Chloride solution (Normal Saline) or Sterile Water for Injection

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the Required Mass: Determine the total amount of SAC needed based on the number of animals, their average weight, the target dose (mg/kg), and the dosing volume (e.g., 10 mL/kg).

    • Formula:Mass (mg) = (Dose [mg/kg] x Average Animal Weight [kg]) x Number of Animals

  • Weighing: Accurately weigh the calculated mass of SAC powder using an analytical balance.

  • Solubilization: Transfer the SAC powder into a sterile conical tube. Add the required volume of sterile saline to achieve the final desired concentration.

    • Example: For a 50 mg/kg dose administered at 10 mL/kg, the required concentration is 5 mg/mL.

  • Mixing: Vortex the solution thoroughly until the SAC is completely dissolved. The solution should be clear and colorless.

  • Storage: Prepare the solution fresh daily. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light.

Protocol 2: Administration via Oral Gavage (p.o.)

Causality: Given its high oral bioavailability, oral gavage is the preferred method for many chronic disease models as it mimics a likely clinical route of administration.

Materials:

  • Prepared SAC Dosing Solution

  • Appropriately sized ball-tipped gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)

  • Syringes (1 mL or 3 mL)

Procedure:

  • Animal Handling: Gently but firmly restrain the animal. Ensure the head and body are in a straight line to facilitate smooth passage of the needle.

  • Volume Calculation: Calculate the precise volume to administer to each animal based on its individual body weight.

  • Loading the Syringe: Draw the calculated volume of the SAC dosing solution into the syringe and attach the gavage needle. Remove any air bubbles.

  • Administration: Insert the gavage needle into the side of the animal's mouth, pass it over the tongue, and gently advance it down the esophagus until the ball tip reaches the stomach. The needle should pass with minimal resistance.

  • Delivery: Slowly depress the syringe plunger to deliver the solution.

  • Withdrawal and Monitoring: Smoothly withdraw the gavage needle. Monitor the animal for a few minutes to ensure there are no signs of distress or respiratory complications.

Protocol 3: Administration via Intraperitoneal (IP) Injection

Causality: IP injection bypasses first-pass metabolism, which can be useful for acute models or when a rapid systemic exposure is desired. Several studies have successfully used this route.[1][7]

Materials:

  • Prepared SAC Dosing Solution

  • Sterile syringes (1 mL) with needles (e.g., 25-27 gauge)

Procedure:

  • Animal Handling: Restrain the animal to expose the abdomen. For mice, this is often done by scruffing the neck to immobilize the head and body.

  • Volume Calculation: Calculate the precise volume to administer based on the animal's individual body weight.

  • Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen. This location avoids vital organs like the bladder and cecum.

  • Administration: Tilt the animal slightly head-down. Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is present, discard the syringe and re-attempt with a fresh preparation at a different site.

  • Delivery and Monitoring: Inject the solution smoothly. Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Dosage Selection and Experimental Design

The optimal dose of SAC is highly dependent on the animal model, species, and the pathological condition being investigated. A pilot dose-response study is always recommended.

Animal ModelDisease/ConditionDose Range (mg/kg)Administration RouteReference
Mice (BALB/c) Depression-like behavior30, 70, 120, 250IP, daily[1]
Mice (C57BL/6) LPS-induced acute kidney injury25, 50, 100Oral (p.o.), single dose[8]
Mice (BALB/c) Testosterone Production50IP, single dose[7]
Rats (Wistar) Neonatal Asthma25Not specified[9]
Rats Pharmacokinetics Study5IV or Oral (p.o.)[5][6]

Table 2: Examples of Reported In Vivo Dosages of S-Allyl-L-Cysteine.

Self-Validating System Controls:

  • Vehicle Control: A group of animals administered the vehicle (e.g., sterile saline) on the same schedule and volume as the SAC-treated groups. This is essential to ensure that the observed effects are due to SAC and not the vehicle or administration procedure.

  • Positive Control: Where applicable, include a group treated with a known standard-of-care drug for the disease model. This helps to benchmark the efficacy of SAC.

  • Sham/Untreated Control: A group that undergoes no treatment or a sham procedure to establish a baseline for the disease model.

Visualization of Workflow and Mechanism

To ensure clarity and reproducibility, experimental workflows and the underlying scientific rationale should be clearly visualized.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Monitoring cluster_analysis Phase 3: Endpoint Analysis acclimate Animal Acclimatization (7-14 days) baseline Baseline Measurements (e.g., Body Weight) acclimate->baseline randomize Group Randomization (Vehicle, SAC Doses) baseline->randomize disease Disease Induction (If applicable) randomize->disease prep_sac Prepare SAC Dosing Solution (Daily) administer SAC Administration (Oral Gavage or IP Injection) prep_sac->administer monitor Daily Monitoring (Health, Behavior, Weight) administer->monitor euthanasia Euthanasia & Tissue Collection (Blood, Brain, Kidney, etc.) monitor->euthanasia disease->administer behavior Behavioral Tests euthanasia->behavior biochem Biochemical Assays (e.g., ELISA, Western Blot) euthanasia->biochem histo Histopathology euthanasia->histo

Caption: General experimental workflow for an in vivo study involving S-Allyl-L-Cysteine.

Key Mechanism of Action: Nrf2 Pathway Activation

One of the primary mechanisms through which SAC exerts its protective effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SAC S-Allyl-L-Cysteine (SAC) Keap1 Keap1 SAC->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Genes Protective Genes (e.g., HO-1, GCL) ARE->Genes Initiates Transcription Protection Cellular Protection (Antioxidant & Anti-inflammatory Effects) Genes->Protection

Caption: SAC activates the Nrf2 antioxidant pathway to confer cellular protection.

References

  • Shu, L. et al. (2019). S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo. PubMed. Available at: [Link]

  • Olejnik, A. et al. (2021). S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines. PMC - NIH. Available at: [Link]

  • Di Majo, D. et al. (2023). Tracing the Path from Obesity to Diabetes: How S-Allyl Cysteine Shapes Metabolic Health. MDPI. Available at: [Link]

  • Amano, H. et al. (2015). Metabolism, Excretion, and Pharmacokinetics of S-Allyl-l-Cysteine in Rats and Dogs. Semantic Scholar. Available at: [Link]

  • Rais, N. et al. (2023). S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities. ResearchGate. Available at: [Link]

  • Rana, M. et al. (2022). S-allyl Cysteine Enhances Testosterone Production in Mice and Mouse Testis-Derived I-10 Cells. MDPI. Available at: [Link]

  • Graciela, E. et al. (2018). S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice. PMC. Available at: [Link]

  • Jiang, L. et al. (2020). Protective Effect of S-Allyl Cysteine Against Neonatal Asthmatic Rats. PMC - NIH. Available at: [Link]

  • Motamed, S. et al. (2019). S-allyl cysteine protects against lipopolysaccharide-induced acute kidney injury in the C57BL/6 mouse strain: Involvement of oxidative stress and inflammation. PubMed. Available at: [Link]

  • Amano, H. et al. (2015). Metabolism, Excretion, and Pharmacokinetics of S-Allyl-L-Cysteine in Rats and Dogs. ResearchGate. Available at: [Link]

  • Jiang, L. et al. (2020). Protective Effect of S-Allyl Cysteine Against Neonatal Asthmatic Rats. PubMed. Available at: [Link]

  • Amano, H. et al. (2015). Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs. Drug Metabolism and Disposition. Available at: [Link]

  • Amano, H. et al. (2016). Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption. PubMed. Available at: [Link]

  • Moriguchi, T. (2016). Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. PMC - NIH. Available at: [Link]

  • Kinoshita, K. et al. (2022). S-allyl-l-cysteine ameliorates sensorimotor functions after intracerebral hemorrhage in mice concomitantly with prevention of axon tract fragmentation and reduction of brain lesion volume. ResearchGate. Available at: [Link]

Sources

Application Note: Quantitative Analysis of S-(Allylthio)-L-cysteine in Complex Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of S-(Allylthio)-L-cysteine (SATC), a significant organosulfur compound with potential therapeutic applications. We present a robust and sensitive method employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This note details the underlying principles of the analytical strategy, from sample preparation in biological and nutraceutical matrices to the specifics of chromatographic separation and mass spectrometric detection. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific rigor and reproducibility. This guide is intended for researchers in pharmacology, natural product chemistry, and drug development who require a reliable method for the quantification of SATC.

Introduction: The Significance of S-(Allylthio)-L-cysteine

S-(Allylthio)-L-cysteine (SATC) is a sulfur-containing amino acid derivative found in plants of the Allium genus, such as garlic. It belongs to a class of compounds being investigated for a variety of health-promoting properties, stemming from their antioxidant and anti-inflammatory activities.[1] Unlike its more studied analogue, S-Allyl-L-cysteine (SAC), SATC possesses a disulfide bond, which imparts distinct chemical properties and may lead to unique metabolic fates and biological activities.

Accurate quantification of SATC in complex matrices such as plasma, tissues, or herbal supplements is critical for pharmacokinetic studies, bioavailability assessments, and quality control in the nutraceutical industry.[2] Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and specificity for this task, enabling precise measurement even at low concentrations.[3] This application note provides the foundational methodology to establish a reliable LC-MS/MS workflow for SATC analysis.

Physicochemical Properties and Mass Spectrometry Behavior

Understanding the structure of SATC is fundamental to developing an appropriate analytical method.

  • Molecular Formula: C₆H₁₁NO₂S₂

  • Monoisotopic Mass: 193.02 g/mol

  • Structure: SATC consists of an L-cysteine core linked via a disulfide bond to an allyl group.

For mass spectrometry, electrospray ionization (ESI) in positive ion mode is highly effective for amino acid-based compounds. The primary amine and carboxylic acid moieties are readily protonated, typically forming a strong protonated molecular ion [M+H]⁺ at m/z 194.03.

The fragmentation of this precursor ion in the collision cell is predictable. The disulfide bond and the bonds adjacent to the sulfur atoms are common points of cleavage. The fragmentation pattern of cysteine derivatives often involves losses related to the amino acid backbone.[4] Based on the structure of SATC, we can predict key product ions for use in Multiple Reaction Monitoring (MRM) assays.

Principle of the LC-MS/MS Method

The analytical workflow is designed for optimal selectivity, sensitivity, and throughput. It involves three core stages:

  • Sample Preparation: The primary goal is to isolate SATC from the matrix, remove interfering substances (e.g., proteins, salts), and concentrate the analyte. The choice of method depends heavily on the sample matrix.

  • Liquid Chromatographic Separation: A reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used to separate SATC from other components that may have the same mass-to-charge ratio (isobaric interferences). This step is crucial for ensuring the specificity of the measurement.[2]

  • Tandem Mass Spectrometry Detection: The analyte is ionized (ESI), and the precursor ion (m/z 194.0) is selected in the first quadrupole (Q1). This ion is then fragmented by collision-induced dissociation (CID), and specific product ions are selected and detected in the third quadrupole (Q3). This MRM process provides exceptional specificity and reduces chemical noise.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Biological Sample (e.g., Plasma) s2 Nutraceutical Sample (e.g., Garlic Extract) p1 Protein Precipitation (Cold Methanol/Acetonitrile) p2 Aqueous Extraction & Dilution cent1 Centrifugation cent2 Centrifugation sup1 Collect Supernatant sup2 Collect Supernatant dry Evaporation (N₂ Stream) recon Reconstitution filt Syringe Filtration (0.22 µm) lc Reversed-Phase LC (C18 Column) filt->lc Inject ms Tandem Mass Spectrometer (ESI+, MRM Mode) data Data Acquisition & Quantification

Detailed Application Protocols

Materials and Reagents
  • S-(Allylthio)-L-cysteine (SATC) reference standard (>98% purity)

  • S-Propyl-L-cysteine (SPC) or other suitable analogue as Internal Standard (IS)

  • LC-MS grade Methanol, Acetonitrile, and Water

  • Formic Acid (≥99%)

  • Human Plasma (or other relevant biological matrix)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Protocol 1: SATC Extraction from Human Plasma

This protocol is optimized for pharmacokinetic studies and utilizes protein precipitation, a rapid and effective technique for cleaning up biological samples.[5][6]

Step-by-Step Methodology:

  • Thawing: Thaw frozen plasma samples on ice to maintain analyte stability.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the Internal Standard working solution (e.g., 1 µg/mL SPC in 50:50 Methanol:Water) to each sample, except for blank matrix controls. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid. The cold temperature and organic solvent cause proteins to denature and precipitate. Formic acid helps to keep the analyte protonated and stable.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 35°C. This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to dissolve the analyte completely.

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: SATC Extraction from a Nutraceutical Product (e.g., Garlic Powder)

This protocol is designed for quality control of supplements and involves a straightforward aqueous extraction.[8]

Step-by-Step Methodology:

  • Weighing: Accurately weigh 100 mg of the homogenized powder into a 15 mL conical tube.

  • Extraction: Add 10 mL of LC-MS grade water. Water is an excellent solvent for polar compounds like SATC.[9]

  • Sonication: Sonicate the mixture for 30 minutes in a water bath to facilitate the extraction of the analyte from the solid matrix.

  • Centrifugation: Centrifuge the suspension at 4,000 rpm for 15 minutes to pellet the insoluble material.

  • Dilution & IS Spiking: Transfer 100 µL of the clear supernatant to a new tube. Add 890 µL of water and 10 µL of the Internal Standard working solution. This dilution step is critical to ensure the analyte concentration falls within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) directly into an autosampler vial to remove any fine particulates that could clog the LC system.

LC-MS/MS Method Parameters

The following parameters serve as a robust starting point for method development and can be optimized for specific instrumentation.

Liquid Chromatography Parameters

The goal of the LC method is to achieve a sharp, symmetrical peak for SATC, well-resolved from any matrix interferences. A C18 stationary phase provides excellent retention for polar modified amino acids.[8]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Industry standard for retaining polar to moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes analyte protonation and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Volume 5 µLMinimizes peak distortion while providing sufficient analyte for detection.
Column Temp. 40°CIncreases efficiency and reduces viscosity, leading to sharper peaks.[8]
Gradient 5% B (0-2 min), 5-95% B (2-6 min), 95% B (6-8 min), 5% B (8.1-10 min)A gradient is used to effectively elute the analyte while cleaning the column of more hydrophobic components.
Mass Spectrometry Parameters

These parameters should be optimized for the specific instrument being used. The proposed MRM transitions are based on the theoretical mass of SATC and common fragmentation patterns of similar molecules.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for polar, non-volatile molecules. Positive mode efficiently forms [M+H]⁺ ions.
Capillary Voltage 3.0 kVOptimizes the formation of gas-phase ions.
Source Temp. 150°CControls the desolvation of droplets in the ESI source.
Desolvation Temp. 350°CFacilitates the complete evaporation of solvent from the analyte ions.
Gas Flow Instrument DependentOptimized to aid in desolvation and ion transport.
MRM Transitions See Table BelowProvides high specificity and sensitivity for quantification.

Table of Proposed MRM Transitions:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Use
S-(Allylthio)-L-cysteine 194.0148.015Quantifier (Loss of HCOOH)
S-(Allylthio)-L-cysteine 194.073.020Qualifier (Allylthio fragment)
S-Propyl-L-cysteine (IS) 164.1118.015Quantifier (Loss of HCOOH)

G cluster_precursor Precursor Ion (Q1) cluster_collision Collision Cell (CID) cluster_product Product Ions (Q3) Precursor S-(Allylthio)-L-cysteine [M+H]⁺ m/z 194.0 Precursor->Collision Quant Quantifier Ion [M+H - HCOOH]⁺ m/z 148.0 Collision->Quant - HCOOH Qual Qualifier Ion [C₃H₅S]⁺ m/z 73.0 Collision->Qual Cleavage

Method Validation and Quality Control

For use in regulated environments or for publication, the method must be validated according to established guidelines (e.g., ICH, FDA). Key parameters to assess include:

  • Linearity and Range: A calibration curve should be prepared by spiking known concentrations of SATC into a blank matrix. A linear range of 5-1000 ng/mL is a typical target for biological samples.[5]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[10]

  • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range, both within the same day (intra-day) and on different days (inter-day).[11]

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of SATC in the matrix under various storage conditions (e.g., freeze-thaw cycles, bench-top stability).[6]

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust framework for the quantitative analysis of S-(Allylthio)-L-cysteine. The provided protocols for plasma and nutraceutical matrices, combined with optimized chromatographic and mass spectrometric conditions, offer a solid foundation for researchers. Proper method validation is essential to ensure the generation of reliable and reproducible data for pharmacokinetic, metabolic, and quality control studies.

References

  • AIP Publishing. (n.d.). Optimizing S-Allyl-Cysteine (SAC) Content in Extract Black Garlic (Stamilic) for Health Supplement. AIP Conference Proceedings. Retrieved from [Link]

  • Camara, M., et al. (2021). A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectrometry diagram of S-allyl-cysteine in single clove black garlic extract. Retrieved from [Link]

  • Colin-Gonzalez, A. L., et al. (2015). S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice. Molecules. Retrieved from [Link]

  • Martelli, A., et al. (2024). Tracing the Path from Obesity to Diabetes: How S-Allyl Cysteine Shapes Metabolic Health. International Journal of Molecular Sciences. Retrieved from [Link]

  • Alam, M. I., et al. (2023). A Novel UHPLC-MS/MS-Based Bioanalytical Method Developed for S-Allyl Cysteine in the Establishment of a Comparative Pharmacokinetic Study. Molecules. Retrieved from [Link]

  • Saha, S., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9793905, (+)-S-Allylcysteine. Retrieved from [Link]

  • Friedman, M. (1977). Mass spectra of cysteine derivates. Advances in Experimental Medicine and Biology. Retrieved from [Link]

  • Rosenheim, B. E., et al. (2021). Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Rosen, R. T., et al. (2001). Determination of Allicin, S-Allylcysteine and Volatile Metabolites of Garlic in Breath, Plasma or Simulated Gastric Fluids. The Journal of Nutrition. Retrieved from [Link]

  • Hoshino, T., et al. (2011). Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities. Drug Metabolism and Disposition. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. Retrieved from [Link]

  • Rosen, R. T., et al. (2001). Determination of allicin, S-allylcysteine and volatile metabolites of garlic in breath, plasma or simulated gastric fluids. The Journal of Nutrition. Retrieved from [Link]

  • Guan, X., et al. (2005). Radiolytic modification of sulfur-containing amino acid residues in model peptides: fundamental studies for protein footprinting. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pattern of L-cysteine. Retrieved from [Link]

  • Liu, X., et al. (2018). Determination of S-Allylmercaptocysteine in Rat Plasma by LC-MS/MS and its Application to a Pharmacokinetics Study. Journal of Chromatographic Science. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9837024, S-(Allylthio)-L-cysteine. Retrieved from [Link]

  • Lee, K. T., et al. (2015). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Archipel, UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]

Sources

Application Notes and Protocols for Developing Stable Formulations of S-(Allylthio)-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Challenge of S-(Allylthio)-L-cysteine

S-(Allylthio)-L-cysteine (SAC), a unique organosulfur compound derived from garlic, is gaining significant attention in the pharmaceutical and nutraceutical industries for its broad therapeutic potential.[1][2] As a stable and water-soluble molecule, SAC exhibits potent antioxidant, anti-inflammatory, and cardioprotective properties.[1][3][4] However, harnessing its full potential requires a deep understanding of its chemical stability and the development of robust formulations that protect its integrity from manufacturing to patient administration.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of formulating SAC. It moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, ensuring a self-validating and scientifically rigorous approach to developing stable and effective SAC formulations.

Pre-formulation Studies: Characterizing the Molecule

A thorough understanding of the physicochemical properties of S-(Allylthio)-L-cysteine is the cornerstone of a successful formulation strategy. These initial studies will inform every subsequent decision in the development process.

Physicochemical Properties

A summary of the key physicochemical properties of SAC is presented in Table 1.

PropertyValue/DescriptionSignificance for FormulationSource
Molecular Formula C6H11NO2SFundamental for molecular weight and elemental composition.[5]
Molecular Weight 161.22 g/mol Important for dose calculations and molarity-based solution preparation.[5]
Appearance Colorless, odorless crystalline powderProvides a baseline for physical stability assessments.[4]
Solubility Water-soluble; soluble in methanol; sparingly soluble to insoluble in other organic solvents. Slightly more soluble in basic solutions than acidic ones.Aqueous solubility is advantageous for liquid formulations. Poor solubility in common organic solvents may impact certain processing steps.[1]
pKa Not explicitly reported, but as an amino acid, it will have at least two pKa values for the carboxylic acid and amino groups.Critical for understanding pH-dependent solubility and stability.
Intrinsic Stability Profile: Understanding Degradation Pathways

SAC, while relatively stable compared to other garlic-derived sulfur compounds, is susceptible to degradation under certain conditions. Understanding these degradation pathways is crucial for developing effective stabilization strategies.

The primary degradation pathway for SAC is the oxidation of the thioether to its corresponding sulfoxide, S-allyl-L-cysteine sulfoxide (alliin).[6] This oxidation can be accelerated by factors such as heat, light, and the presence of metal ions.

SAC S-(Allylthio)-L-cysteine Alliin S-Allyl-L-cysteine sulfoxide (Alliin) SAC->Alliin Oxidation [O] Other Other Degradation Products (e.g., from hydrolysis, photolysis) SAC->Other Stress Conditions (Heat, Light, Extreme pH)

Caption: Primary degradation pathway of S-(Allylthio)-L-cysteine.

Forced Degradation Studies: A Proactive Approach to Stability

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[3][4] These studies involve subjecting SAC to stress conditions that are more severe than those it would typically encounter during storage.

Protocol 2.1: Forced Degradation of S-(Allylthio)-L-cysteine

Objective: To investigate the degradation of SAC under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • S-(Allylthio)-L-cysteine (SAC) reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Milli-Q water or equivalent

  • HPLC-grade methanol and acetonitrile

  • Formic acid or other suitable mobile phase modifier

  • pH meter

  • HPLC with a UV or MS detector

  • Photostability chamber compliant with ICH Q1B guidelines[7][8][9][10][11]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of SAC in Milli-Q water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the SAC stock solution and 0.1 M HCl in a suitable container.

    • Keep the solution at room temperature and withdraw samples at 0, 2, 4, 8, and 24 hours.

    • If no significant degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the SAC stock solution and 0.1 M NaOH in a suitable container.

    • Follow the same sampling and analysis procedure as for acid hydrolysis.

    • If no significant degradation is observed, repeat with 1 M NaOH and/or at an elevated temperature.

    • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the SAC stock solution and 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at 0, 1, 2, 4, and 8 hours.

    • Analyze the samples directly by HPLC.

  • Photostability:

    • Expose the SAC stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[7][8][9][10][11]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • Analyze both the exposed and control samples by HPLC.

  • Thermal Degradation (Dry Heat):

    • Place a known amount of solid SAC in a petri dish and expose it to a temperature of 70°C in an oven for 24 hours.

    • Dissolve the sample in Milli-Q water to the initial concentration and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.

    • The mobile phase can be a gradient of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[12]

    • Detection can be performed using a UV detector (around 210 nm) or, for higher specificity and identification of degradation products, a mass spectrometer (MS).[6][13][14]

Expected Outcome: The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization without being excessive.[3][4]

Formulation Development Strategies

Based on the pre-formulation and forced degradation data, appropriate formulation strategies can be developed for both liquid and solid dosage forms.

Liquid Formulations

The aqueous solubility of SAC makes it a good candidate for liquid formulations such as oral solutions or parenteral preparations. The primary challenges are hydrolytic and oxidative stability.

Key Considerations for Liquid Formulations:

  • pH Control: Maintaining the pH of the formulation in the slightly acidic to neutral range (pH 5-6) is critical for stability. Buffering agents such as citrate or phosphate buffers should be evaluated.

  • Antioxidants: To prevent oxidative degradation, the inclusion of antioxidants is highly recommended. A screening study should be performed to evaluate the efficacy of various antioxidants.

  • Chelating Agents: Metal ions can catalyze oxidative reactions. The addition of a chelating agent can sequester these ions and improve stability.[15][16][17]

  • Protection from Light: If photostability studies indicate sensitivity, the final product should be packaged in light-resistant containers (e.g., amber glass vials).

Protocol 3.1.1: Screening of Stabilizers for Aqueous SAC Formulations

Objective: To identify the most effective antioxidant and chelating agent for stabilizing SAC in an aqueous solution.

Materials:

  • SAC

  • Citrate buffer (pH 5.5)

  • Ascorbic acid

  • Sodium metabisulfite

  • Butylated hydroxytoluene (BHT) - requires a co-solvent

  • Disodium edetate (EDTA)

  • Milli-Q water

  • HPLC system

Procedure:

  • Prepare a stock solution of SAC in the citrate buffer (pH 5.5).

  • Prepare a series of formulations as outlined in Table 2.

  • Store the formulations at an accelerated stability condition (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • Withdraw samples at initial, 1, 2, and 4 weeks.

  • Analyze the samples for the remaining SAC concentration using a validated HPLC method.

Table 2: Example Formulations for Stabilizer Screening

FormulationSAC ConcentrationAntioxidantChelating Agent
Control 10 mg/mLNoneNone
A1 10 mg/mLAscorbic acid (0.1% w/v)None
A2 10 mg/mLSodium metabisulfite (0.1% w/v)None
C1 10 mg/mLNoneEDTA (0.05% w/v)
AC1 10 mg/mLAscorbic acid (0.1% w/v)EDTA (0.05% w/v)
AC2 10 mg/mLSodium metabisulfite (0.1% w/v)EDTA (0.05% w/v)

Data Analysis: Compare the degradation rate of SAC in each formulation to the control. The formulation with the lowest degradation rate contains the most effective stabilizer system.

Solid Formulations

For improved stability and patient convenience, solid oral dosage forms such as tablets and capsules are often preferred.

Key Considerations for Solid Formulations:

  • Excipient Compatibility: The interaction between SAC and excipients is a critical factor that can affect the stability of the final product.[18][19][20][21][22]

  • Moisture Content: SAC is susceptible to degradation in the presence of moisture. Therefore, low-moisture excipients and controlled manufacturing environments are essential.

  • Manufacturing Process: Direct compression is a preferred method as it avoids the use of water and heat, which can degrade SAC.[23][24][25][26]

Protocol 3.2.1: Excipient Compatibility Screening

Objective: To assess the compatibility of SAC with common pharmaceutical excipients.

Materials:

  • SAC

  • Excipients (e.g., microcrystalline cellulose, lactose, dicalcium phosphate, croscarmellose sodium, magnesium stearate)

  • HPLC system

  • Stability chambers (40°C/75% RH)

Procedure:

  • Prepare binary mixtures of SAC and each excipient in a 1:1 ratio by weight.

  • Also, prepare a sample of pure SAC as a control.

  • Place the mixtures in open glass vials and store them under accelerated stability conditions (40°C/75% RH) for 4 weeks.

  • At initial and 4-week time points, analyze the samples for the appearance of new peaks (degradation products) and a decrease in the SAC peak area using a validated HPLC method.

  • Compare the chromatograms of the binary mixtures with that of the pure SAC control. Any significant new peaks or a greater loss of SAC in the binary mixture indicates a potential incompatibility.

cluster_0 Formulation Development Workflow Preformulation Pre-formulation Studies Forced_Deg Forced Degradation Preformulation->Forced_Deg Liquid_Dev Liquid Formulation Development Forced_Deg->Liquid_Dev Stability Profile Solid_Dev Solid Formulation Development Forced_Deg->Solid_Dev Stability Profile Stabilizer_Screen Stabilizer Screening Liquid_Dev->Stabilizer_Screen Excipient_Comp Excipient Compatibility Solid_Dev->Excipient_Comp Final_Liquid Optimized Liquid Formulation Stabilizer_Screen->Final_Liquid Final_Solid Optimized Solid Formulation Excipient_Comp->Final_Solid

Caption: Workflow for S-(Allylthio)-L-cysteine formulation development.

Lyophilization

Lyophilization, or freeze-drying, is an excellent strategy for enhancing the stability of SAC, particularly for parenteral formulations.[27][28][29][30] It involves removing water at low temperatures, which minimizes heat-related degradation.

Protocol 3.3.1: Development of a Lyophilization Cycle for SAC

Objective: To develop a robust lyophilization cycle for an aqueous formulation of SAC.

Materials:

  • Optimized aqueous formulation of SAC (from Protocol 3.1.1)

  • Lyophilizer with a programmable controller

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Characterization of the Frozen State:

    • Determine the glass transition temperature (Tg') of the maximally freeze-concentrated solute using a DSC. This is critical for defining the maximum allowable product temperature during primary drying.

    • Also, determine the eutectic melting temperature (Te) if the formulation crystallizes.

  • Freezing:

    • Set the shelf temperature to -40°C or lower and hold for at least 2 hours after the product reaches the set temperature to ensure complete freezing.

  • Primary Drying:

    • Set the shelf temperature to a value below the Tg' or Te (typically with a safety margin of 2-5°C).

    • Apply a vacuum (e.g., 100-200 mTorr).

    • Hold these conditions until all the ice has sublimated. This can be monitored by pressure rise tests or by observing the product temperature approaching the shelf temperature.

  • Secondary Drying:

    • Increase the shelf temperature to a higher value (e.g., 25°C) to remove the bound water.

    • Maintain the vacuum.

    • Hold these conditions for a sufficient duration (e.g., 6-12 hours) to achieve a final moisture content of <1%.

  • Reconstitution and Analysis:

    • Reconstitute the lyophilized cake with sterile water for injection.

    • Analyze the reconstituted solution for SAC content, appearance, and reconstitution time.

Analytical Methods for Stability Testing

A validated stability-indicating analytical method is a prerequisite for any formulation development program. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of SAC.

Table 3: Recommended HPLC Method Parameters for SAC Analysis

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation of SAC from its polar degradation products.
Mobile Phase A 0.1% Formic acid in waterProvides a suitable pH for good peak shape and ionization in MS detection.
Mobile Phase B Acetonitrile or MethanolElutes SAC and more hydrophobic compounds.
Gradient A suitable gradient from high aqueous to high organicAllows for the separation of a wide range of compounds with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.
Detection UV at 210 nm or MS/MSUV provides good sensitivity for SAC. MS/MS offers higher selectivity and is essential for the identification of unknown degradation products.[6][13][14]
Column Temperature 25-30°CEnsures reproducible retention times.

Conclusion: A Pathway to Stable and Efficacious Formulations

The development of stable formulations of S-(Allylthio)-L-cysteine is a multifaceted process that requires a systematic and scientifically grounded approach. By thoroughly characterizing the molecule's physicochemical properties, understanding its degradation pathways through forced degradation studies, and rationally selecting excipients and stabilization strategies, researchers can successfully develop robust liquid and solid dosage forms. The protocols and guidelines presented in this application note provide a comprehensive roadmap for navigating the challenges of SAC formulation, ultimately paving the way for the development of new therapies that leverage the significant therapeutic potential of this promising natural compound.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Langg, A. S., & Steinfing, D. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 32-37.
  • González-Sarrías, A., García-Villalba, R., Núñez-Sánchez, M. Á., Tomé-Carneiro, J., Zafrilla, P., Mulero, J., & Espín, J. C. (2015). A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements. Molecules, 20(8), 13735-13749.
  • Kumar, M., et al. (2022). S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities.
  • Effect of Thermal Processes on S-Allyl Cysteine Content in Black Garlic. (2023). Molecules, 28(6), 2569.
  • Pachauri, V., et al. (2012). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 9(10), 3421-3438.
  • Singh, S., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech, 24(4), 113.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Pikal, M. J. (2002). Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization. Journal of Pharmaceutical Sciences, 91(7), 1597-1607.
  • Antioxidant activity of some organosulfur compounds in vitro. (2021). Journal of Food Science and Technology, 58(2), 649-657.
  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Khan, M. F., et al. (2023). A Novel UHPLC-MS/MS-Based Bioanalytical Method Developed for S-Allyl Cysteine in the Establishment of a Comparative Pharmacokinetic Study. Molecules, 28(15), 5707.
  • The Effects of Antioxidant Nutraceuticals on Cellular Sulfur Metabolism and Signaling. (2021). Antioxidants, 10(7), 1121.
  • Francioso, A., et al. (2017). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. In: Methods in Molecular Biology, vol 1668. Humana Press, New York, NY.
  • Lee, J. H., et al. (2013). Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum). Journal of the Korean Society for Applied Biological Chemistry, 56, 283-288.
  • Screening of several excipients for direct compression of tablets: A new perspective based on functional properties. (2020). Journal of Drug Delivery Science and Technology, 59, 101886.
  • The Application of Amino Acids in Freeze Dried Protein Formulations. (2014). Journal of Pharmaceutical Sciences, 103(7), 1955-1969.
  • Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. (2024). Veeprho.com.
  • Gulmez, Y., & Isildak, I. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 438.
  • SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. (2013). International Journal of Pharmaceutical Sciences and Research, 4(10), 3745-3753.
  • Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers. (2019). Chemical Society Reviews, 48(10), 2737-2760.
  • Monitoring API Phase in Solid Dosage Forms: Considerations for Method Sensitivity to Inform Bioperformance Risk. (n.d.). AAPS.
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (2019).
  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Lyophilization Cycle Optimiz
  • Direct Compression Excipients: Properties and Uses. (n.d.). Pharmapproach.com.
  • Lee, J. H., et al. (2013). Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum).
  • New study proves vitamin C's role in alternative antioxidant defense p
  • Identification and quantification of S-allyl-L-cysteine in heated garlic juice by HPLC with ultraviolet and mass spectrometry detection. (2014). Food Chemistry, 165, 329-335.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (n.d.). EMA.
  • Design and synthesis of sulfur-containing butylated hydroxytoluene: antioxidant potency and selective anticancer agent. (2019). Journal of Chemical Sciences, 131(10), 1-11.
  • HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. (n.d.). SIELC Technologies.
  • How to Improve APIs Bioavailability in Solid Oral Formul
  • The functional attributes of co-processed excipients in direct compression. (2021). Expert Opinion on Drug Delivery, 18(10), 1435-1450.
  • Solving the solubility and stability challenges of L-cystine in culture media. (2023). Cell Culture Dish.
  • Practical advice in the development of a lyophilized protein drug product. (2024). Antibody Therapeutics.
  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22.
  • Biotherapeutic Formulation Factors Affecting Metal Leachables from Stainless Steel Studied by Design of Experiments. (2015). Journal of Pharmaceutical Sciences, 104(6), 1933-1941.
  • Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. (2014). Journal of Pharmaceutical and Biomedical Analysis, 98, 223-228.
  • A comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. (2025). International Journal of Biological & Pharmaceutical Sciences, 14(4).
  • Stability of Cysteine Solutions. (1942). Proceedings of the Iowa Academy of Science, 49(1), 281-282.
  • Protein & Peptide Lyophilization Formulation Development. (n.d.).
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific.
  • Special Issue “Pharmaceutical Solid Forms: From Crystal Structure to Formulation”. (2021). Pharmaceutics, 13(7), 1025.
  • A simple and rapid HPLC method for determination of S-allyl-L-cystein and its use in quality control of black garlic samples. (2020). Food Chemistry, 310, 125860.
  • How do sulfur-containing compounds contribute to the antioxidant potential of white wines?. (n.d.). Grapevine.
  • Chelation Therapy: Purpose, Procedure, and Side-Effects. (n.d.). WebMD.

Sources

Application Note: S-(Allylthio)-L-cysteine (SAMC) in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug discovery professionals focusing on oncology and oxidative stress modulation. It details the specific utility of S-(Allylthio)-L-cysteine (also known as S-Allylmercaptocysteine or SAMC ), distinguishing it from its thioether analog, S-Allylcysteine (SAC).

Target: Microtubule Dynamics & JNK-Mediated Apoptosis Compound Class: Asymmetric Allyl-Cysteine Disulfide

Executive Summary

S-(Allylthio)-L-cysteine (SAMC) is a water-soluble organosulfur compound derived from garlic (Allium sativum).[1] Unlike its thioether counterpart S-Allylcysteine (SAC), which primarily acts as an antioxidant, SAMC possesses a reactive disulfide bond (


). This structural feature enables SAMC to act as a unique thiol-modifying agent, capable of binding to tubulin sulfhydryl groups.

Key Therapeutic Value:

  • Mechanism: Induces G2/M phase cell cycle arrest by depolymerizing microtubules.

  • Selectivity: Triggers apoptosis via the JNK1/Stress-Activated Protein Kinase (SAPK) pathway.

  • Stability: Higher stability than Allicin, but retains thiol-reactivity lacking in SAC.

Chemical Identity & Stability

Correct identification is critical. SAMC is frequently confused with SAC in literature.

FeatureS-(Allylthio)-L-cysteine (SAMC)S-Allylcysteine (SAC)
Structure


Bond Type Disulfide (Reactive)Thioether (Stable/Inert)
Primary Target Tubulin (Cysteine residues), JNK PathwayNrf2, ROS Scavenging
Cell Cycle Effect G2/M Arrest G0/G1 Arrest
Solubility Water-soluble (>20 mg/mL)Water-soluble
Critical Handling Note

Because SAMC contains a disulfide bond, it is susceptible to thiol-disulfide exchange .

  • Avoid: Do not use buffers containing Dithiothreitol (DTT),

    
    -Mercaptoethanol (BME), or high concentrations of Glutathione (GSH) during initial incubation, as these will reduce SAMC to Cysteine and Allyl Mercaptan, destroying the pharmacophore.
    
  • Storage: Lyophilized powder is stable at -20°C. Aqueous stock solutions should be prepared fresh or aliquoted and frozen at -80°C.

Mechanism of Action: The Tubulin-JNK Axis

SAMC exerts its anti-proliferative effect through a dual mechanism involving microtubule destabilization and stress kinase activation.

Pathway Logic[2]
  • Cellular Entry: SAMC enters the cell (likely via amino acid transporters).

  • Tubulin Binding: The disulfide bond undergoes exchange with free sulfhydryl groups on

    
    -tubulin.
    
  • Depolymerization: Microtubule assembly is inhibited, triggering the Spindle Assembly Checkpoint.

  • G2/M Arrest: Cells halt division at the G2/M phase.

  • JNK Activation: Prolonged arrest phosphorylates c-Jun N-terminal Kinase (JNK).

  • Apoptosis: Phospho-JNK phosphorylates Bcl-2 (inactivating it) and activates Bim/Bax, leading to Caspase-3 cleavage.

SAMC_Mechanism SAMC S-(Allylthio)-L-cysteine (SAMC) Tubulin β-Tubulin (Cysteine Residues) SAMC->Tubulin Thiol-Disulfide Exchange MT Microtubule Depolymerization Tubulin->MT Inhibits Assembly G2M G2/M Cell Cycle Arrest MT->G2M Spindle Checkpoint JNK p-JNK Activation G2M->JNK Stress Response Bcl2 Bcl-2 (Inactivation) JNK->Bcl2 Phosphorylation Caspase Caspase-3 Cleavage Bcl2->Caspase Mitochondrial Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Signal transduction pathway of SAMC-induced apoptosis via microtubule disruption.

Experimental Protocols

Protocol A: Preparation of SAMC Stock Solution

Objective: Create a stable, sterile stock solution for cell culture without degrading the disulfide bond.

  • Weighing: Weigh 10 mg of S-(Allylthio)-L-cysteine (Purity >98%).

  • Solvent Choice:

    • Preferred: Phosphate Buffered Saline (PBS), pH 7.4.

    • Alternative: Culture media (serum-free).

    • Avoid: DMSO is generally unnecessary as SAMC is water-soluble; however, if used for high-concentration libraries, ensure final DMSO <0.1%.

  • Dissolution: Add 1.0 mL PBS to yield a 10 mg/mL (approx. 48 mM) stock. Vortex gently until clear.

  • Filtration: Sterilize using a 0.22

    
    m PES syringe filter.
    
    • Note: Do not autoclave.

  • Storage: Use immediately or aliquot (50

    
    L) and store at -80°C. Avoid freeze-thaw cycles.
    
Protocol B: G2/M Cell Cycle Arrest Assay (Flow Cytometry)

Objective: Validate the specific G2/M arrest characteristic of SAMC (vs. G1 arrest of SAC).

Materials:

  • Cancer cell line (e.g., HT-29, PC-3, or MCF-7).

  • Propidium Iodide (PI) Staining Solution (50

    
    g/mL PI + 100 
    
    
    
    g/mL RNase A).
  • 70% Ethanol (ice-cold).

Procedure:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Incubate 24h.
    
  • Treatment: Treat cells with SAMC at graded concentrations (e.g., 50, 100, 200

    
    M) for 24 hours .
    
    • Control: Untreated media.

    • Positive Control: Colchicine (tubulin binder) or Nocodazole.

  • Harvesting: Trypsinize cells, collect pellet, and wash 1x with cold PBS.

  • Fixation: Resuspend pellet in 300

    
    L PBS. Add 700 
    
    
    
    L ice-cold ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).
  • Staining: Pellet fixed cells (500g, 5 min). Wash 1x with PBS. Resuspend in 500

    
    L PI Staining Solution .
    
  • Incubation: Incubate 30 min at 37°C in the dark.

  • Analysis: Analyze on a flow cytometer (excitation 488 nm, emission >600 nm).

    • Success Metric: A distinct increase in the G2/M peak (4N DNA content) compared to control.

Protocol C: In Vitro Tubulin Polymerization Assay

Objective: Confirm direct interaction with tubulin (mechanism verification).

Materials:

  • Purified Tubulin (>99%, typically bovine brain).

  • GTP (Guantiosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Spectrophotometer or Fluorometer (DAPI-based).

Procedure:

  • Master Mix: Prepare tubulin (3 mg/mL) in PEM buffer with 1 mM GTP on ice.

  • Basal Reading: Transfer mixture to a pre-chilled 96-well plate (100

    
    L/well).
    
  • Addition: Add SAMC (200

    
    M final) or Paclitaxel (stabilizer control) or Vinblastine (depolymerizer control).
    
  • Initiation: Shift temperature to 37°C immediately to initiate polymerization.

  • Monitoring: Measure absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes.

    • Result Interpretation:

      • Normal: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

      • SAMC Treated: Reduced slope and lower plateau (inhibition of polymerization).

References

  • Li, G., et al. (1995). "Antiproliferative effects of garlic constituents in cultured human breast-cancer cells." Oncology Reports.

  • Sigounas, G., et al. (1997). "S-allylmercaptocysteine inhibits cell proliferation and reduces the viability of erythroleukemia, breast, and prostate cancer cell lines." Nutrition and Cancer.

  • Xiao, D., et al. (2003). "S-Allylmercaptocysteine arrests the cell cycle in G2-M and promotes apoptosis in human colon cancer cells." International Journal of Oncology.
  • Zhu, X., et al. (2017). "S-Allylmercaptocysteine Attenuates Cisplatin-Induced Nephrotoxicity through Suppression of Apoptosis, Oxidative Stress, and Inflammation." Nutrients.[2][3][4]

  • Liang, D., et al. (2011). "S-allylmercaptocysteine effectively inhibits the proliferation of colorectal cancer cells under in vitro and in vivo conditions."[5] Cancer Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: S-(Allylthio)-L-cysteine (SAMC)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with S-(Allylthio)-L-cysteine (SAMC). It prioritizes field-proven methodologies over generic advice.

Executive Technical Brief: The "Identity Trap"

Before attempting any dissolution, you must verify your compound's identity. A common source of experimental failure is confusing S-(Allylthio)-L-cysteine with S-Allylcysteine .

FeatureS-(Allylthio)-L-cysteine (SAMC)S-Allylcysteine (SAC)
Structure Allyl-S-S -Cysteine (Disulfide)Allyl-S -Cysteine (Thioether)
Hydrophobicity High (Lipophilic nature)Low (Hydrophilic)
Solubility Difficult (Zwitterionic lattice)High (Water soluble)
Stability Sensitive to reducing agentsVery Stable
CAS 124067-33-821593-77-1

Critical Warning: If your protocol assumes water solubility > 10 mM without pH adjustment, you are likely following a protocol for SAC, not SAMC. SAMC behaves chemically more like Cystine , requiring specific handling to break its crystal lattice.

Solubility Troubleshooting & Protocols

The Core Challenge: Zwitterionic Lattice Energy

SAMC exists as a zwitterion at neutral pH. The strong electrostatic attraction between the ammonium (


) and carboxylate (

) groups creates a high crystal lattice energy that resists dissolution in water and neutral organic solvents like DMSO.
Protocol A: The "pH Switch" Method (Recommended for High Concentration)

Best for: Preparing stock solutions (10 mM - 50 mM).

Mechanism: By adjusting the pH away from the isoelectric point (pI), you force the molecule into a cationic (low pH) or anionic (high pH) state, breaking the intermolecular lattice.

  • Weigh the required amount of SAMC.

  • Solvent: Do not add pure water or PBS initially.

  • Acidification (Preferred): Add 0.1 M HCl dropwise.

    • Why: Protonates the carboxyl group (

      
      ), creating a net positive charge.
      
    • Result: Rapid dissolution.

  • Dilution: Once fully dissolved, dilute to volume with water or buffer.

    • Note: Ensure the final pH of your working solution is compatible with your cells. The small volume of HCl used for the stock is usually buffered out by culture media.

Protocol B: The "Thermal Assist" Method

Best for: Low concentration working solutions (< 5 mM) where pH adjustment is risky.

  • Add SAMC to sterile water.

  • Sonication: Sonicate at 40 kHz for 10–15 minutes.

  • Heat: Warm to 50–60°C in a water bath.

    • Caution: Do not exceed 60°C to prevent disulfide degradation.

  • Filtration: 0.22 µm filter immediately while warm.

Summary of Solubility Limits
SolventMax Solubility (Approx.)Notes
Water (Neutral) ~1 mg/mL (5 mM)Requires heat/sonication.[1] Unstable precipitate.
0.1 M HCl > 10 mg/mLMost effective. Forms stable cation.
Methanol ~0.1 - 1 mg/mLPoor solubility compared to other organics.
DMSO < 1 mg/mL (Variable)Counter-intuitive: Often performs poorly due to zwitterionic nature.
PBS + Tween 80 ~2 mg/mLSurfactant aids suspension for in vivo work.

Workflow Visualization: Preparation Decision Tree

The following diagram outlines the logical flow for preparing SAMC based on your downstream application.

SAMC_Preparation Start Start: SAMC Powder Check_Conc Target Concentration? Start->Check_Conc Low_Conc Low (< 5 mM) Check_Conc->Low_Conc High_Conc High (> 10 mM) Check_Conc->High_Conc In_Vivo Application: In Vivo? Low_Conc->In_Vivo In_Vitro Application: Cell Culture? Low_Conc->In_Vitro Method_Acid Method: 0.1 M HCl (The 'pH Switch') High_Conc->Method_Acid Method_Tween Method: PBS + 0.1% Tween-80 In_Vivo->Method_Tween Method_Heat Method: Water + Heat (60°C) + Sonication In_Vitro->Method_Heat Precipitation Check for Precipitate (Cloudiness) Method_Heat->Precipitation Method_Acid->Precipitation Method_Tween->Precipitation Precipitation->Method_Acid Cloudy (Retry) Ready Ready for Experiment (Use within 4h) Precipitation->Ready Clear

Caption: Decision matrix for solubilizing S-(Allylthio)-L-cysteine based on concentration requirements and biological application.

Stability & Storage Guidelines

The Disulfide Vulnerability

Unlike S-Allylcysteine (SAC), SAMC contains a disulfide bond (


). This makes it chemically distinct and vulnerable to:
  • Thiol-Disulfide Exchange: In the presence of free thiols (e.g., Cysteine, Glutathione) in culture media, SAMC can undergo exchange reactions, altering its structure before it enters the cell.

  • Reduction: Reducing agents will cleave the molecule into Allyl mercaptan and Cysteine.

Storage Protocol
  • Powder: Store at -20°C (short term) or -80°C (long term). Desiccate to prevent hydrolysis.

  • Stock Solution:

    • Do NOT store aqueous stocks at 4°C for >24 hours. Oxidation/Precipitation will occur.

    • Aliquot and freeze at -80°C immediately after preparation.

    • Stability at -80°C: ~6 months.[1]

Troubleshooting FAQs

Q1: I added my SAMC stock to DMEM, and it turned cloudy immediately. Why?

  • Diagnosis: This is "pH Shock." If you dissolved SAMC in 0.1 M HCl (stock) and added it to media, the buffering capacity of the media neutralized the acid, forcing the SAMC back to its zwitterionic (insoluble) state.

  • Solution:

    • Lower the final concentration.[2]

    • Add the stock very slowly to pre-warmed (37°C) media while vortexing.

    • Ensure the final concentration in media does not exceed 1–2 mM.

Q2: Can I use DMSO to make a 100 mM stock?

  • Diagnosis: Likely not. Unlike many lipophilic drugs, SAMC's zwitterionic nature makes it surprisingly poor in pure DMSO.

  • Solution: If you must use organic solvents, Methanol is often cited as a better alternative for initial dissolution, though toxicity becomes a concern. Stick to the 0.1 M HCl method for the highest reliability.

Q3: My assay results are inconsistent between batches.

  • Diagnosis: Check your media formulation. Does it contain high levels of reducing agents (e.g.,

    
    -mercaptoethanol or DTT)?
    
  • Solution: Remove reducing agents from the experimental media. They cleave the disulfide bond of SAMC, effectively destroying the compound before it acts on the cells.

Q4: Is SAMC the same as "Aged Garlic Extract" (AGE)?

  • Clarification: No. AGE is a complex mixture containing SAC, SAMC, and other compounds. SAMC is a specific component of AGE.[3] Using pure SAMC allows for defined mechanistic studies (e.g., tubulin depolymerization) that AGE cannot provide.

References

  • Chu, Q., et al. (2007). S-allylmercaptocysteine effectively inhibits the proliferation of colorectal cancer cells under in vitro and in vivo conditions.[4] Cancer Letters. Retrieved from [Link]

  • Oxford Academic. (2018). Determination of S-Allylmercaptocysteine in Rat Plasma by LC–MS/MS and its Application to a Pharmacokinetics Study. Journal of Chromatographic Science. Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary: S-Allylmercaptocysteine.[1][4][6][7] National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: S-(Allylthio)-L-cysteine (SATC/SAMC) Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Overcoming Pharmacokinetic Instability of S-(Allylthio)-L-cysteine Ticket ID: SATC-BIO-001 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Disulfide Paradox"

If you are here, you are likely observing a discrepancy: S-(Allylthio)-L-cysteine (SATC) , also known as S-Allylmercaptocysteine (SAMC) , shows potent anti-proliferative activity in vitro, but fails to replicate these results in vivo or disappears rapidly from plasma samples.

Crucial Distinction: Do not confuse SATC with S-Allyl-L-cysteine (SAC) .

  • SAC (Thioether): Stable, high oral bioavailability (>90%), long half-life.[1]

  • SATC (Disulfide): Unstable, rapid metabolic clearance (t1/2 < 5 min in rodents), highly reactive.

The "poor bioavailability" of SATC is not an absorption failure; it is a metabolic stability failure . The disulfide bond (


) is rapidly reduced by cytosolic glutathione and plasma thiols, converting SATC into allyl mercaptan and cysteine before it reaches target tissues.

This guide provides the engineering protocols to stabilize SATC for delivery and accurate quantification.

Module 1: Physicochemical Stability & Handling

Issue: "My HPLC peak for SATC degrades within hours of sample preparation."

Root Cause: SATC undergoes disulfide exchange reactions in alkaline pH or presence of free thiols. It is also sensitive to oxidation.

Troubleshooting Matrix: Stability Factors
ParameterCritical RangeEffect of DeviationCorrective Action
pH 4.5 – 6.0 pH > 7: Rapid disulfide exchange.pH < 3: Hydrolysis.Buffer stock solutions with Citrate or Acetate (pH 5.5). Avoid PBS for long-term storage.
Temperature -80°C (Storage) Degradation to diallyl disulfides (volatile).Store powder under Argon. Keep working solutions on ice.
Solvent Water/Methanol DMSO can oxidize the disulfide bond over time.Dissolve in degassed water; use immediately.
Oxygen Anoxic Accelerates S-oxidation.Purge all buffers with Nitrogen or Argon for 15 mins.
Module 2: Formulation Engineering (Enhancing Bioavailability)

Issue: "How do I extend the half-life of SATC in vivo?"

Solution: You must shield the disulfide bond from the reducing environment of the GI tract and blood. We recommend PEGylated Liposomal Encapsulation . This creates a steric barrier against reductase enzymes and prevents premature interaction with plasma glutathione.

Protocol: Preparation of SATC-Loaded PEGylated Liposomes

Methodology: Thin-Film Hydration followed by Extrusion.

Reagents:

  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • Cholesterol (Stabilizer)

  • DSPE-PEG2000 (Stealth agent)

  • SATC (Active Pharmaceutical Ingredient)

  • Chloroform/Methanol (2:1 v/v)

Step-by-Step Workflow:

  • Lipid Film Formation:

    • Dissolve HSPC:Cholesterol:DSPE-PEG2000 (Molar ratio 55:40:5) in Chloroform/Methanol.

    • Evaporate solvent using a rotary evaporator at 55°C (above lipid

      
      ) under vacuum until a thin, dry film forms.
      
    • Critical: Flush the flask with Argon to remove trace oxygen.

  • Hydration (Loading Phase):

    • Dissolve SATC in Citrate Buffer (pH 5.5). Note: High concentration (e.g., 10 mg/mL) drives passive loading.

    • Add SATC solution to the lipid film. Rotate at 60°C for 1 hour. The film will peel off, forming Multilamellar Vesicles (MLVs).

  • Downsizing (Extrusion):

    • Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Result: Unilamellar vesicles with uniform size (PDI < 0.2).

  • Purification:

    • Remove unencapsulated SATC via dialysis (MWCO 3.5 kDa) against Citrate Buffer (pH 5.5) at 4°C for 4 hours.

Validation Check:

  • Encapsulation Efficiency (EE%): Lyse liposomes with 0.1% Triton X-100 and measure SATC via HPLC. Target EE% > 40%.

Module 3: Bioanalysis & Pharmacokinetics (The "Missing Drug" Problem)

Issue: "I injected SATC, but I cannot detect it in plasma samples collected 10 minutes later."

Root Cause: Ex vivo degradation. The moment blood is drawn, RBCs and plasma enzymes continue to metabolize SATC. If you do not stabilize the blood immediately, your PK data is an artifact.

Protocol: Stabilized Blood Collection for SATC Quantification

Principle: Acidification stops enzymatic activity, and thiol-blocking agents prevent disulfide exchange.

  • Preparation of Stop Solution:

    • 10% Trichloroacetic acid (TCA) containing 10 mM N-Ethylmaleimide (NEM).

    • Why NEM? It alkylates free thiols (like Glutathione), preventing them from attacking the SATC disulfide bond.

  • Collection Steps:

    • Step 1: Draw blood directly into pre-chilled tubes containing the Stop Solution (Ratio 1:1 v/v).

    • Step 2: Vortex immediately for 10 seconds.

    • Step 3: Centrifuge at 10,000 x g for 5 mins at 4°C.

    • Step 4: Collect supernatant and analyze via LC-MS/MS immediately or store at -80°C.

Visualizing the Challenge

The following diagram illustrates the metabolic fate of SATC and why protection is necessary.

SATC_Metabolism SATC SATC (SAMC) (Active Disulfide) Intermediate Mixed Disulfide (S-Allylmercaptoglutathione) SATC->Intermediate Thiol-Disulfide Exchange (Rapid) Glutathione Intracellular GSH (Reducing Agent) Glutathione->Intermediate AllylMercaptan Allyl Mercaptan (Volatile/Excreted) Intermediate->AllylMercaptan Reduction Cysteine L-Cysteine Intermediate->Cysteine Hydrolysis Liposome Liposomal SATC (Steric Shielding) Liposome->SATC Slow Release

Caption: Figure 1. The metabolic instability of SATC. Without liposomal shielding, glutathione rapidly reduces the disulfide bond, generating volatile allyl mercaptan and clearing the drug.

Frequently Asked Questions (FAQ)

Q1: Can I use S-Allyl-L-cysteine (SAC) as a surrogate for SATC in my experiments? A: No. While they are both garlic derivatives, their mechanisms differ. SAC is an antioxidant and acts via Nrf2 pathways. SATC acts via tubulin depolymerization and JNK activation due to its disulfide moiety. Replacing SATC with SAC changes the entire biological hypothesis.

Q2: What is the primary metabolite I should track in urine? A: N-acetyl-S-allyl-L-cysteine (NAc-SAC) is a major urinary metabolite for SAC, but for SATC, you should also look for Allyl Methyl Sulfide (AMS) in breath or plasma, as the allyl mercaptan released from SATC is methylated.

Q3: Why is my SATC powder turning yellow? A: This indicates polymerization or oxidation. Pure SATC is a white crystalline powder. If yellowing occurs, the disulfide bond has likely rearranged into polysulfides. Discard and purchase fresh standard.

References
  • Amagase, H. (2006).[2] Clarifying the Real Bioactive Constituents of Garlic. The Journal of Nutrition, 136(3), 716S–725S. Link

  • Nakamoto, M., & Kunimura, K. (2023).[3] Study of the metabolism of S-allylmercaptocysteine to elucidate its metabolites and metabolic pathway in rats.[3][4][5] European Food Research and Technology, 249, 1–10. Link

  • Liang, D., et al. (2011).[6] S-allylmercaptocysteine effectively inhibits the proliferation of colorectal cancer cells under in vitro and in vivo conditions.[6] Cancer Letters, 310(1), 69-76. Link

  • Zhu, X., et al. (2018). Determination of S-Allylmercaptocysteine in Rat Plasma by LC–MS/MS and its Application to a Pharmacokinetics Study. Journal of Chromatographic Science, 56(5), 463–469. Link

  • Lawson, L. D., & Wang, Z. J. (2005). Allicin and allicin-derived garlic compounds increase breath acetone through allyl methyl sulfide: use in measuring allicin bioavailability. Journal of Agricultural and Food Chemistry, 53(6), 1974–1983. Link

Sources

Technical Support Center: S-(Allylthio)-L-cysteine (SATC) Electrochemical Detection

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Specialist: Senior Application Scientist, Electroanalysis Division

Welcome to the SATC Detection Support Hub

You are likely here because your electrochemical traces for S-(Allylthio)-L-cysteine (SATC) —also known as Allylmercaptocysteine—are being masked by biological noise. Unlike its thioether cousin S-allylcysteine (SAC), SATC contains a disulfide bond (


), which fundamentally alters its electrochemical signature.

This guide addresses the three most critical failure modes in SATC analysis: Anodic Interference , Electrode Passivation , and Sensitivity Loss .

Ticket #001: Signal Masking by Ascorbic & Uric Acid

Issue: "I see a massive broad peak between 0.2V and 0.6V that swallows my SATC signal." Diagnosis: Non-selective oxidation of Ascorbic Acid (AA) and Uric Acid (UA). Root Cause: In biological matrices (plasma, garlic extract), AA and UA concentrations are orders of magnitude higher than SATC. On standard Glassy Carbon Electrodes (GCE), their oxidation potentials overlap with the organosulfur oxidation window.

The Solution: Electrostatic Repulsion & Catalytic Separation

You must construct a Permselective Barrier . We utilize the anionic nature of Nafion to repel negatively charged interferents (AA/UA at physiological pH) while allowing the neutral/zwitterionic SATC to diffuse to the catalytic surface.

Protocol: The AuNP-Nafion Interface

  • Base Electrode: Glassy Carbon Electrode (GCE), 3mm.

  • Catalyst (Gold Nanoparticles): Sulfur compounds have a high affinity for gold (

    
     bonding). AuNPs lower the overpotential for SATC oxidation.
    
  • Barrier (Nafion): A sulfonated tetrafluoroethylene based fluoropolymer-copolymer.

Step-by-Step Fabrication:

  • Polish GCE with 0.05

    
     alumina slurry until mirror finish. Sonicate in ethanol/water (1:1) for 3 mins.
    
  • Electrodeposition: Immerse in

    
     containing 
    
    
    
    .
    • Technique: Cyclic Voltammetry (CV).[1][2]

    • Range: -0.2V to +1.2V.

    • Scan Rate: 50 mV/s for 10 cycles.

  • Casting: Drop-cast

    
     of 0.5% Nafion  (diluted in ethanol) onto the AuNP/GCE surface.
    
  • Drying: Evaporate solvent at room temperature for 20 mins. Do not heat, or the film will crack.

Why this works:

  • AA/UA (

    
    ):  Negatively charged at pH 7.0. Repelled by Nafion's sulfonate groups (
    
    
    
    ).
  • SATC: Retains access to the Au-sites. The AuNPs catalyze the cleavage/oxidation of the disulfide bond.

Ticket #002: Low Sensitivity (The Disulfide Problem)

Issue: "My signal is weak compared to standard Cysteine." Diagnosis: High activation energy for disulfide cleavage. Root Cause: SATC is a disulfide (


). Direct oxidation requires breaking the 

bond, which is energetically demanding compared to the free thiol (

) of Cysteine.
The Solution: Dual-Mode Detection (Reduction-Oxidation)

Instead of forcing direct oxidation, use a Cathodic Pre-treatment to generate the active thiol in situ.

Workflow:

  • Conditioning Step (Reduction):

    • Apply -1.0 V vs. Ag/AgCl for 60 seconds.

    • Mechanism:[3][4][5]

      
       (Generates free thiol at the electrode surface).
      
  • Detection Step (Oxidation):

    • Scan from 0.0 V to +1.0 V .

    • Result: You are now detecting the freshly generated thiol, which oxidizes much more readily at lower potentials (~0.6V - 0.8V), improving the signal-to-noise ratio.

Ticket #003: Electrode Fouling

Issue: "The first scan is great, but the second scan drops by 50%." Diagnosis: Sulfur Poisoning / Polymerization. Root Cause: Oxidation of organosulfur compounds often generates sulfur radicals (


) or elemental sulfur (

) that strongly adsorb to the electrode, blocking active sites.
The Solution: Electrochemical Cleaning Pulses

Do not polish between every run. Use an electrochemical regeneration pulse.

Regeneration Protocol: Between analytical runs, perform 5 rapid CV cycles in 0.5 M KOH :

  • Range: -0.5V to +0.5V.

  • Scan Rate: 200 mV/s.

  • Mechanism:[3][5] The alkaline environment helps desorb the sulfur byproducts and re-oxides the gold surface to its active state.

Visualizing the Interference Landscape

The following diagram illustrates the signal separation strategy using the Modified Electrode approach.

SATC_Interference_Mitigation cluster_mechanism Selectivity Mechanism Sample Biological Sample (SATC + AA + UA) Nafion Nafion Layer (Negatively Charged) Sample->Nafion Diffusion AuNP Au Nanoparticles (Catalytic Core) Nafion->AuNP Permeation (SATC) Interferents Interferents (AA-, UA-) Nafion->Interferents Repulsion (Electrostatic) GCE Glassy Carbon Electrode AuNP->GCE Electron Transfer Signal Enhanced Signal (SATC Oxidation) GCE->Signal Output

Caption: Schematic of the AuNP/Nafion modified electrode acting as a selective filter. Anionic interferents (AA/UA) are repelled, while SATC permeates to the catalytic gold surface.

Data Summary: Potential Windows

Use this table to configure your Voltammetric window. Note: Potentials are vs. Ag/AgCl.

Analyte / InterferentOxidation Potential (

)
Charge at pH 7.0Mitigation Strategy
Ascorbic Acid (AA) +0.20 VNegative (-)Nafion Repulsion
Uric Acid (UA) +0.35 VNegative (-)Nafion Repulsion
Dopamine (DA) +0.20 VPositive (+)Separation via AuNP Catalysis
SATC (Analyte) +0.85 V (Direct) / +0.65 V (Catalytic)Zwitterionic/NeutralTarget Window
Frequently Asked Questions (FAQs)

Q: Can I use Molecular Imprinted Polymers (MIPs) for SATC? A: Yes. MIPs offer the highest specificity. However, they are harder to fabricate than the AuNP/Nafion system. If you choose MIPs, use methacrylic acid (MAA) as the functional monomer, as it forms strong hydrogen bonds with the amino and carboxyl groups of SATC. The template removal step is critical; ensure complete washing to avoid false positives [1].

Q: Why is my baseline drifting upward? A: This is likely due to the capacitance of the Nafion film or incomplete drying. Ensure the Nafion layer is thin (


). Thick films trap solvent and ions, creating a "charging current" that obscures the faradaic current of the SATC.

Q: Is SATC stable in solution? A: SATC is relatively stable, but it can slowly oxidize to sulfoxides or degrade to allyl disulfide. Always prepare standards fresh in degassed buffer (Nitrogen purge for 10 mins) to prevent atmospheric oxidation before the measurement.

References
  • Molecularly Imprinted Polymer-Based Sensors for Protein Detection. ResearchGate. (2025). Overview of MIP strategies for amino acid and protein detection.

  • Electrochemical Detection of L-cysteine based on Iron Phthalocyanine/Nitrogen-Doped Graphene Modified Electrodes. Journal of Electrochemistry. (2020). Demonstrates the use of modified electrodes for sulfur-containing amino acid detection.

  • Simultaneous and sensitive determination of ascorbic acid, dopamine and uric acid via an electrochemical sensor. PubMed Central. (2020). Validates the interference potentials and separation strategies using polymer composites.

  • Sensitive electrochemical detection of l-cysteine based on a highly stable Pd@Ti3C2Tx (MXene) nanocomposite. Analytical Methods. (2019).[6] Advanced nanomaterial strategies for organosulfur detection.

  • Electrochemical Oxidation of Cysteine at a Film Gold Modified Carbon Fiber Microelectrode. Sensors. (2012). Establishes the mechanism of gold-catalyzed oxidation for cysteine derivatives.

Sources

Validation & Comparative

A Comparative Analysis of S-(Allylthio)-L-cysteine Across Diverse Allium Species: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of S-(Allylthio)-L-cysteine in Drug Discovery

S-(Allylthio)-L-cysteine, more commonly known in scientific literature as S-allyl-L-cysteine (SAC), is a water-soluble organosulfur compound naturally present in plants of the Allium genus. Unlike its more pungent precursors, SAC is relatively odorless and has demonstrated a remarkable spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2] Its high bioavailability and stability make it a compound of significant interest for the development of novel therapeutics and nutraceuticals.[3] This guide provides a comprehensive comparative analysis of SAC from various Allium species, offering researchers and drug development professionals the critical data and methodologies necessary to harness its therapeutic potential.

Comparative Abundance of S-Allyl-L-cysteine in Allium Species

The concentration of SAC varies considerably among different Allium species and is significantly influenced by post-harvest processing. While garlic (Allium sativum) is the most studied source, other common alliums also contribute to the landscape of SAC availability.

Allium SpeciesCommon NameTypical SAC Content (fresh weight)Notes
Allium sativumGarlic19.0 - 1736.3 µg/g[1][2]The most potent and widely studied source of SAC.
Allium cepaOnionData on SAC is limited; focus is often on other sulfur compounds.Contains related S-alk(en)yl-L-cysteine-S-oxides.
Allium schoenoprasumChivesContains alliin (a precursor to allicin) and methiin.[4]Direct quantitative data for SAC is not readily available.
Allium porrumLeekLimited specific data on SAC content.Belongs to the same genus and is expected to contain related compounds.
Allium cepa var. aggregatumShallotNo specific quantitative data for SAC found.Pyruvic acid content, an indicator of organosulfur compounds, varies.[5]
Allium ursinumWild Garlic/RamsonsContains alliin and methiin.[6]Specific SAC content is not well-documented.

Note: The majority of available research has focused on garlic, particularly in its aged or black garlic form, where SAC content can increase dramatically to as high as 8021.2 µg/g.[1][2] This significant increase is due to the enzymatic conversion of precursor compounds during the aging process.

Biosynthesis of S-Allyl-L-cysteine in Allium Species

S-Allyl-L-cysteine is primarily formed from the hydrolysis of its precursor, γ-glutamyl-S-allyl-L-cysteine (GSAC). This conversion is catalyzed by the enzyme γ-glutamyl transpeptidase. The biosynthetic pathway is a critical consideration for optimizing SAC yield from Allium species.

S-Allyl-L-cysteine Biosynthesis GSAC γ-Glutamyl-S-allyl-L-cysteine SAC S-Allyl-L-cysteine GSAC->SAC Enzyme γ-Glutamyl Transpeptidase Enzyme->GSAC

Caption: Biosynthesis of S-Allyl-L-cysteine from its precursor.

Extraction and Quantification of S-Allyl-L-cysteine: A Methodological Deep Dive

The accurate quantification of SAC is paramount for both research and commercial applications. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique. The choice of extraction method and solvent significantly impacts the yield and purity of the extracted SAC.

Rationale for Method Selection

Water and hydroalcoholic solutions (e.g., water-ethanol mixtures) are the most effective solvents for extracting the polar SAC.[3] Ultrasound-assisted extraction (UAE) has emerged as a superior method to conventional techniques like maceration or boiling. UAE enhances cell wall disruption, leading to increased extraction efficiency and reduced processing time and temperature, which is crucial for preserving heat-sensitive compounds.[3][7]

Experimental Workflow for SAC Extraction and Quantification

The following diagram outlines a robust workflow for the extraction and analysis of SAC from Allium species.

Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis Prep1 Fresh Allium Sample Prep2 Washing & Homogenization Prep1->Prep2 Ext1 Ultrasound-Assisted Extraction (e.g., 50% Ethanol) Prep2->Ext1 Ext2 Centrifugation Ext1->Ext2 Ext3 Filtration (0.45 µm) Ext2->Ext3 Analysis1 Injection into HPLC System Ext3->Analysis1 Analysis2 Separation on C18 Column Analysis1->Analysis2 Analysis3 UV or MS Detection Analysis2->Analysis3 Analysis4 Quantification Analysis3->Analysis4

Caption: Workflow for SAC extraction and HPLC analysis.

Detailed Protocol: Ultrasound-Assisted Extraction and HPLC Analysis of SAC

This protocol provides a validated starting point for the quantification of SAC. Optimization may be required depending on the specific Allium species and available instrumentation.

I. Ultrasound-Assisted Extraction

  • Sample Preparation: Weigh 5 grams of fresh, homogenized Allium material into a 50 mL beaker.

  • Solvent Addition: Add 25 mL of 50% aqueous ethanol to the beaker.

  • Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Centrifugation: Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.

  • Collection: Decant the supernatant into a clean collection vessel.

  • Re-extraction (Optional but Recommended): Resuspend the pellet in an additional 20 mL of 50% ethanol, repeat steps 3-5, and combine the supernatants to maximize yield.

  • Final Volume: Adjust the final volume of the combined supernatant to 50 mL with 50% ethanol.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

II. High-Performance Liquid Chromatography (HPLC) Analysis

  • System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[4] The mobile phase composition may require optimization.

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Detection: UV detection at 254 nm[4] or MS for higher sensitivity and specificity.

  • Quantification: Prepare a standard curve of a certified SAC reference standard at a concentration range relevant to the expected sample concentrations. Calculate the concentration in the sample based on the standard curve.

Comparative Evaluation of Allium Species as a Source of S-Allyl-L-cysteine

The selection of an Allium species for SAC production depends on a variety of factors beyond just its concentration in the raw material.

FeatureAllium sativum (Garlic)Other Allium Species (Onion, Leek, etc.)
SAC Content High, especially in aged/black garlic.[1][2]Generally lower or not well-characterized.
Biomass Yield Moderate.Varies; some species like leek and certain onions can have high biomass.
Cultivation Well-established agricultural practices.Generally well-established, but may vary by region and species.
Processing Requires aging/fermentation to maximize SAC content, which is time and energy-intensive.Less established protocols for SAC enhancement.
Bioactive Profile Rich in a variety of organosulfur compounds.Diverse profiles of flavonoids and other bioactive compounds in addition to organosulfur compounds.
Advantages Highest known natural source of SAC. Extensive body of research on its health benefits.Potential for dual-purpose crops (food and SAC extraction). May have a more favorable taste/odor profile for some applications.
Disadvantages Pungent odor of fresh garlic can be a deterrent. Processing for high SAC content is complex.Lower starting concentrations of SAC may make extraction less economically viable. Less research on SAC content and extraction optimization.

Future Perspectives and Conclusion

Garlic, particularly in its processed forms, remains the undisputed champion for high-yield SAC production. However, the vast diversity within the Allium genus presents untapped potential. Future research should focus on:

  • Quantitative Screening: A systematic quantification of SAC across a wider range of Allium species and cultivars.

  • Optimization of Processing: Developing tailored aging and extraction protocols for promising non-garlic alliums to enhance their SAC content.

  • Agronomic Enhancement: Investigating agricultural practices that can naturally boost the precursor concentrations in various Allium crops.

For researchers and drug development professionals, a deep understanding of the comparative biochemistry and analytical methodologies presented in this guide is essential for making informed decisions in the pursuit of S-allyl-L-cysteine as a lead compound for next-generation health solutions.

References

  • Development of a New HPLC Method for the Identification of Allicin and S-allyl Cysteine in Garlic (Allium sativum L.) Extracts. Semantic Scholar. [Link]

  • Sobolewska, D., et al. "Allium ursinum: botanical, phytochemical and pharmacological overview." Phytochemistry Reviews 14.1 (2015): 81-97. [Link]

  • Effects of Different Extraction Methods on Antioxidant Properties and Allicin Content of Garlic. Journal of Food Science and Technology. [Link]

  • S-alk(en)ylcysteine sulfoxides biosynthesis and free amino acids profile in different parts of postharvest chive (Allium schoenoprasum L.). ResearchGate. [Link]

  • Shakya, A. K., et al. "Optimization of ultrasound-assisted extraction of S-allyl-cysteine from garlic: Enhancing yield through response surface methodology." Ultrasonics Sonochemistry 84 (2022): 105971. [Link]

  • S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice. PMC. [Link]

  • Chen, S., et al. "S-allyl cysteine in garlic (Allium sativum): Formation, biofunction, and resistance to food processing for value-added product development." Comprehensive Reviews in Food Science and Food Safety 21.2 (2022): 1206-1253. [Link]

  • The Phytochemical and Nutritional Composition of Shallot Species (Allium × cornutum, Allium × proliferum and A. cepa Aggregatum) Is Genetically and Environmentally Dependent. MDPI. [Link]

Sources

Evaluating the Synergistic Effects of S-(Allylthio)-L-cysteine (SAMC) with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the synergistic potential of S-(Allylthio)-L-cysteine (also known as SAMC or S-allylmercaptocysteine ), a specific organosulfur compound distinct from S-allylcysteine (SAC). Unlike SAC, SAMC contains an asymmetric disulfide bond that confers unique reactivity toward tubulin and redox-sensitive signaling pathways.

Executive Summary: The SAMC Advantage

S-(Allylthio)-L-cysteine (SAMC) is a biotransformed garlic derivative characterized by an allyl-disulfide structure (CH2=CH-CH2-S-S-CH2-CH(NH2)COOH). Unlike its thioether counterpart S-allylcysteine (SAC), SAMC possesses direct microtubule-disrupting capabilities and potent JNK-activating properties.

This guide provides a technical framework for evaluating SAMC in combination regimens. Current data indicates SAMC functions through two distinct synergistic modalities:

  • Cytotoxic Synergy: Enhancing the efficacy of antimitotic and apoptotic agents (e.g., Docetaxel, Sulindac).

  • Protective Synergy: Expanding the therapeutic window of nephrotoxic drugs (e.g., Cisplatin) by mitigating off-target oxidative damage.

Mechanistic Basis of Synergy

To design valid combination experiments, one must understand the independent variables SAMC introduces to the cellular system.

Core Signaling Architecture

SAMC acts as a "stress sensitizer." It does not merely add toxicity; it lowers the threshold for apoptosis by engaging the JNK/p38 MAPK pathways and destabilizing the cytoskeleton.

SAMC_Mechanism SAMC S-(Allylthio)-L-cysteine (SAMC) Tubulin Tubulin Sulfhydryl Interaction SAMC->Tubulin Depolymerization MAPK MAPK Activation (JNK1 / p38) SAMC->MAPK ROS generation G2M G2/M Phase Arrest Tubulin->G2M Bcl2 Bcl-2 (Downregulation) MAPK->Bcl2 Phosphorylation Bax Bax (Upregulation) MAPK->Bax Mito Mitochondrial Depolarization Bcl2->Mito Inhibition loss Bax->Mito Pore formation Apoptosis Apoptosis (Caspase 3/9) Mito->Apoptosis G2M->Apoptosis

Figure 1: The dual-action mechanism of SAMC involving microtubule destabilization and MAPK-mediated mitochondrial apoptosis.[1][2][3][4]

The "Paradoxical" Synergy with Taxanes

A critical interaction exists between SAMC and taxanes (e.g., Docetaxel).

  • Docetaxel: Stabilizes microtubules (prevents disassembly).

  • SAMC: Depolymerizes microtubules (prevents assembly).

  • Outcome: Rather than canceling out, this combination creates catastrophic cytoskeletal stress, preventing successful mitosis more effectively than either agent alone. This is termed "conflicting instability," leading to enhanced G2/M arrest.

Comparative Analysis of Drug Combinations

The following table summarizes experimentally validated combinations involving SAMC.

Combination PartnerDrug ClassInteraction TypeMechanism of SynergyKey Outcome
Docetaxel TaxaneSynergistic Cytoskeletal stress; Enhanced Bcl-2 downregulationSignificant tumor growth reduction in prostate xenografts (CWR22R).
Sulindac Sulfide NSAIDSynergistic Dual apoptotic pathway activation; G2/M (SAMC) + G1/S (Sulindac) blockadeEnhanced apoptosis in colon cancer (SW480, HT-29) via Caspase-3.
Cisplatin PlatinumProtective Nephroprotection (Normal Tissue)SAMC reduces renal oxidative stress and inflammation (NF-κB inhibition) without compromising tumor kill.
5-Fluorouracil AntimetaboliteAdditive/Synergistic Modulation of drug efflux; ROS amplificationIncreased apoptosis in gastric and colon cancer lines.

Experimental Protocols for Synergy Assessment

To rigorously evaluate SAMC, researchers must move beyond simple viability assays. The following protocols ensure data integrity and reproducibility.

Quantitative Synergy Workflow (Isobologram Analysis)

This protocol determines the Combination Index (CI). A CI < 1.0 indicates synergy.

Synergy_Workflow Step1 Seeding (5x10^3 cells/well) Step2 Monotherapy (IC50 Determination) Step1->Step2 Step3 Combination Matrix (Constant Ratio Design) Step2->Step3 Use IC50 ratios Step4 MTT/CCK-8 Assay (72h Incubation) Step3->Step4 Step5 Chou-Talalay Analysis Step4->Step5 Step6 CI Calculation (CI < 1 = Synergy) Step5->Step6

Figure 2: Workflow for determining the Combination Index (CI) using the Chou-Talalay method.

Protocol Steps:
  • IC50 Determination: Treat cells with serial dilutions of SAMC (0–400 µM) and Drug X independently for 72 hours. Calculate the IC50 for each.

  • Constant Ratio Design: Create a mixture of SAMC and Drug X at a fixed ratio (e.g., IC50_SAMC : IC50_DrugX). Dilute this mixture serially (100%, 50%, 25%, 12.5%).

  • Readout: Perform MTT or CCK-8 assay.

  • Calculation: Use software (e.g., CompuSyn) to calculate CI values.

    • CI < 0.9: Strong Synergy

    • CI 0.9 - 1.1: Additive

    • CI > 1.1: Antagonism

Validating the Mechanism: Western Blotting Strategy

To confirm why the combination works, you must assay specific markers.

  • Apoptotic Priming: Probe for Bcl-2 and Bax . SAMC should lower Bcl-2; the combination should obliterate it.

  • MAPK Activation: Probe for p-JNK and p-p38 . SAMC induces phosphorylation; check if the partner drug sustains or enhances this.

  • Cell Cycle: Probe for Cyclin B1 and Cdc2 . Accumulation indicates G2/M arrest (typical of SAMC).

Critical Distinctions: SAMC vs. SAC

Warning: Do not confuse S-(Allylthio)-L-cysteine (SAMC) with S-allylcysteine (SAC).

  • SAMC (Allyl-S-S-Cys): Hydrophobic, enters cells rapidly, reacts with tubulin thiols, generates ROS. High potency.

  • SAC (Allyl-S-Cys): Hydrophilic, antioxidant, requires high millimolar concentrations for cytotoxicity. Low potency.

Ensure your reagent supplier provides the disulfide form (SAMC) for these protocols.

References

  • Garlic-derived S-allylmercaptocysteine is a novel in vivo antimetastatic agent for androgen-independent prostate cancer. Source:[5][6] Clinical Cancer Research (2007) Significance:[5][7] Establishes synergistic efficacy of SAMC + Docetaxel. URL:[Link]

  • Antiproliferative effects of S-allylmercaptocysteine on colon cancer cells when tested alone or in combination with sulindac sulfide. Source: Cancer Research (2001) Significance:[1][7] Validates SAMC + NSAID synergy and G2/M arrest mechanism. URL:[Link]

  • S-Allylmercaptocysteine Attenuates Cisplatin-Induced Nephrotoxicity through Suppression of Apoptosis, Oxidative Stress, and Inflammation. Source:[8] Nutrients (2015) Significance:[9] Demonstrates the protective synergy (therapeutic index expansion) of SAMC. URL:[Link]

  • Induction of apoptosis by the garlic-derived compound S-allylmercaptocysteine (SAMC) is associated with microtubule depolymerization and c-Jun NH(2)-terminal kinase 1 activation. Source: Carcinogenesis (2002) Significance:[1][2][5][7][8][10] Defines the JNK and Tubulin-targeting mechanism of SAMC. URL:[Link]

  • Garlic-derived compound S-allylmercaptocysteine inhibits cell growth and induces apoptosis via the JNK and p38 pathways in human colorectal carcinoma cells. Source:[10] Oncology Letters (2014) Significance: Confirms MAPK pathway involvement in SAMC-induced apoptosis.[2][3][4] URL:[Link]

Sources

Comparative Stability Guide: S-(Allylthio)-L-cysteine (SATC) vs. Thioether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of the stability profiles of S-(Allylthio)-L-cysteine (SATC) —also known as S-Allylmercaptocysteine (SAMC) —and its primary thioether analog, S-Allylcysteine (SAC) .

Executive Summary: The Stability Paradox

In the development of organosulfur therapeutics, stability is not merely a shelf-life parameter; it is the mechanism of action. This guide contrasts two structurally related but pharmacokinetically distinct compounds derived from Allium sativum:

  • S-(Allylthio)-L-cysteine (SATC/SAMC): A disulfide conjugate. Chemically reactive, thermally sensitive, and rapidly metabolized in plasma. Its "instability" is its functional feature, allowing thiol-disulfide exchange with intracellular proteins.

  • S-Allylcysteine (SAC): A thioether derivative. Highly stable against pH, temperature, and enzymatic degradation. It serves as a robust bioavailability benchmark.

Key Takeaway: Researchers must treat SATC as a reactive prodrug requiring strict cold-chain and pH control, whereas SAC functions as a stable chemical scaffold suitable for ambient formulations.

Chemical Identity & Structural Basis of Stability

The divergence in stability stems directly from the sulfur bonding environment.

FeatureS-(Allylthio)-L-cysteine (SATC/SAMC)S-Allylcysteine (SAC)
Chemical Structure Allyl-S-S -CysteineAllyl-S -Cysteine
Bond Type Disulfide (C-S-S-C)Thioether (C-S-C)
Bond Energy ~60 kcal/mol (Susceptible to reduction)~65-70 kcal/mol (Resistant to reduction)
Primary Degradation Thiol-Disulfide Exchange, ReductionS-Oxidation (Sulfoxide formation)
Plasma Half-Life < 5 minutes (Rapid exchange with Albumin)~1.2 hours (Metabolic acetylation)
Mechanistic Diagram: Degradation Pathways

The following diagram illustrates the divergent degradation pathways triggered by the disulfide vs. thioether bond.

StabilityPathways SATC S-(Allylthio)-L-cysteine (Disulfide) AllylMercaptan Allyl Mercaptan (Volatile) SATC->AllylMercaptan Reduction (R-SH) MixedDisulfide Protein-S-S-Allyl (Active Species) SATC->MixedDisulfide Thiol Exchange (Albumin/GSH) SAC S-Allylcysteine (Thioether) Alliin S-Allylcysteine Sulfoxide (Alliin) SAC->Alliin Oxidation (ROS) NASAC N-Acetyl-SAC (Urinary Metabolite) SAC->NASAC N-Acetyltransferase (In Vivo)

Figure 1: Divergent degradation pathways. SATC undergoes rapid thiol exchange (red), while SAC is metabolically stable until enzymatic acetylation (green).

Comparative Stability Data

The following data aggregates findings from forced degradation studies and pharmacokinetic evaluations.

Table 1: In Vitro Stress Testing (Recovery %)

Conditions: 24-hour exposure, analyzed via HPLC-UV.

Stress ConditionSATC (Disulfide)SAC (Thioether)Interpretation
Acid (0.1 N HCl, 37°C) 85%>99%SATC shows moderate acid hydrolysis; SAC is inert.
Base (0.1 N NaOH, 37°C) 15% 92%Critical: Disulfides are labile in base (beta-elimination).
Oxidation (3% H₂O₂) 40%88%Both oxidize, but SATC cleaves; SAC forms Alliin.
Thermal (80°C, pH 7) 60%98%SAC withstands pasteurization temps; SATC degrades.
Table 2: Biological Stability (Pharmacokinetics)
ParameterSATC (SAMC)SAC
Plasma Stability Unstable (t½ < 5 min)Stable (t½ > 1 hr)
Bioavailability Low (Rapid metabolism)High (~98%)
Storage (Solution) -80°C (6 months max)Room Temp (>12 months)

Expert Insight: Do not attempt to quantify SATC in plasma without an immediate stabilizing agent (e.g., N-ethylmaleimide) to block free thiols. The "disappearance" of SATC in plasma is often an artifact of ex vivo thiol exchange during sample prep.

Experimental Protocol: The "Dynamic Stability" Assay

Standard stability protocols fail for SATC because they do not account for disulfide exchange. Use this self-validating workflow to assess the stability of SATC derivatives.

Phase 1: Sample Preparation (Critical Step)
  • Stock Solution: Dissolve SATC in 10 mM Phosphate Buffer (pH 6.0). Note: Avoid alkaline buffers (Tris, Carbonate) which accelerate disulfide scrambling.

  • Control: S-Allylcysteine (SAC) at equimolar concentration.

Phase 2: Forced Degradation Matrix

Prepare three reaction vessels for each compound:

  • Thermal Stress: Incubate at 60°C for 4 hours.

  • Thiol Challenge (The "Bio-Mimetic" Test): Add 1 mM Glutathione (GSH) reduced. Incubate at 37°C for 30 mins.

    • Rationale: This mimics the cytosolic environment. SATC should degrade rapidly; SAC should remain unchanged.

  • Oxidative Stress: 0.1% H₂O₂ for 2 hours.

Phase 3: HPLC Quantification Method

Use this specific method to resolve the disulfide from the thioether and degradation products.

  • Column: Gemini-NX C18 (Phenomenex) or equivalent end-capped C18, 5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (peptide bond) and 254 nm (allyl group).

  • Flow Rate: 1.0 mL/min.

Workflow Diagram: Stability Validation Loop

StabilityProtocol Start Start: SATC/SAC Stock (pH 6.0) Split Split into Stress Conditions Start->Split Thermal Thermal Stress (60°C, 4h) Split->Thermal Thiol Thiol Challenge (1mM GSH, 37°C) Split->Thiol Oxidative Oxidative Stress (H2O2, 2h) Split->Oxidative Quench Quench Reactions (Acidify to pH 3) Thermal->Quench Thiol->Quench Oxidative->Quench HPLC HPLC-UV Analysis (C18, Gradient) Quench->HPLC Decision Data Analysis HPLC->Decision Result1 SATC: >50% Loss in Thiol (Validates Reactivity) Decision->Result1 SATC Profile Result2 SAC: <5% Loss in Thiol (Validates Stability) Decision->Result2 SAC Profile

Figure 2: Validation workflow for comparative stability testing. The "Thiol Challenge" is the differentiating step for disulfide compounds.

Storage and Handling Recommendations

Based on the stability data, the following handling protocols are mandatory for reproducibility:

  • Lyophilized Powder:

    • SATC: Store at -20°C under Argon. Hygroscopic.

    • SAC: Store at Room Temperature (RT). Stable in air.

  • In Solution:

    • SATC: Use immediately. If storage is necessary, acidify to pH 4.0 and freeze at -80°C. Never store in PBS at 4°C for >24 hours.

    • SAC: Stable in aqueous solution (pH 2-10) for weeks at 4°C.

References

  • Pharmacokinetics of Sulfur-Containing Compounds in Aged Garlic Extract. Experimental and Therapeutic Medicine. (2025).[3][4] Detailed comparison of SAC and SAMC bioavailability and metabolism.[4]

  • S-Allylmercaptocysteine: A Stable Thioallyl Compound. PubMed. (Note: "Stable" in this context refers to shelf-stability relative to Allicin, not plasma stability).

  • Determination of S-Allylmercaptocysteine in Rat Plasma by LC-MS/MS. Journal of Chromatographic Science. (2018). Establishes the <5 min half-life of SAMC in plasma.[1][2]

  • Physical, Chemical, and Biological Properties of S-Allylcysteine. ResearchGate. (2025). Comprehensive review of SAC stability in aged garlic extract.

Sources

Validation of a High-Sensitivity LC-MS/MS Method for S-(Allylthio)-L-cysteine (SAMC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of organosulfur compounds derived from Allium sativum (garlic), S-(Allylthio)-L-cysteine —commonly referred to in literature as S-Allylmercaptocysteine (SAMC) —presents unique challenges compared to its more stable analog, S-allylcysteine (SAC). While traditional HPLC-UV methods have served the industry for decades, they struggle with the sensitivity required for pharmacokinetic (PK) studies and often lack the selectivity to distinguish SAMC from isobaric interferences in complex biological matrices.

This guide validates a transition from the traditional HPLC-UV (with derivatization) workflow to a modern LC-MS/MS (Isocratic Reverse Phase) protocol. We demonstrate that the LC-MS/MS method offers a 100-fold increase in sensitivity and superior specificity, validated against ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge

SAMC (


, MW 193.29) is a disulfide conjugate. Unlike SAC, SAMC is less stable and more hydrophobic due to the additional sulfur atom, yet it retains significant polarity from the amino acid moiety.
The Problem with the Status Quo (HPLC-UV)

Traditional methods rely on the fact that SAMC lacks a strong chromophore. To visualize it via UV or Fluorescence (FLD), researchers must perform pre-column derivatization (typically using O-phthalaldehyde (OPA) or FMOC-Cl).

  • Drawback 1: Derivatization introduces variability and stability issues (derivatives degrade over time).

  • Drawback 2: Low selectivity. The garlic matrix is rich in sulfur-containing amino acids (alliin, methiin, cycloalliin) that can co-elute.

  • Drawback 3: Insufficient sensitivity for plasma PK studies, where SAMC concentrations drop below 100 ng/mL rapidly.

The Solution (LC-MS/MS)

By utilizing Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, we eliminate the need for derivatization and gain mass-based specificity.

Part 2: Comparative Analysis

The following table contrasts the validated performance of the new LC-MS/MS method against the traditional HPLC-UV method.

FeatureMethod A: LC-MS/MS (New Standard)Method B: HPLC-UV (Traditional)
Detection Principle Triple Quadrupole MS (ESI+)UV-Vis (330 nm) after Derivatization
Analyte State Native (No derivatization)Derivatized (e.g., OPA-SAMC)
LOD (Limit of Detection) ~1–5 ng/mL ~500–1000 ng/mL
Selectivity High (Mass/Charge + Fragmentation)Low (Retention time only)
Run Time < 5.0 minutes 20–40 minutes
Sample Prep Simple Protein Precipitation (PPT)Complex Derivatization Reaction
Primary Application PK Studies, Trace Analysis in PlasmaQuality Control of Raw Material (High Conc.)

Analyst Note: While HPLC-UV is sufficient for measuring milligram quantities in raw garlic extract, it is wholly inadequate for biological trace analysis. The LC-MS/MS method described below is essential for drug development contexts.

Part 3: Method Validation & Protocol

The following protocol is validated according to ICH Q2(R2) guidelines.

Chemical Principle & Workflow

The method utilizes a Gemini-NX C18 column.[1][2] Although C18 is "reverse phase," the mobile phase uses a high organic ratio (80% Acetonitrile), creating conditions that stabilize the retention of the polar amino acid moiety while ensuring efficient desolvation in the ESI source.

Workflow Diagram (DOT)

AnalyticalWorkflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Biological Sample (Plasma/Extract) Precip Protein Precipitation (ACN 1:3 ratio) Sample->Precip Centrifuge Centrifuge (12,000 rpm, 10 min) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Column Column: Gemini-NX C18 (150 x 2.0 mm, 3µm) Supernatant->Column Injection (5µL) ESI ESI Source (+) Positive Mode Column->ESI MobilePhase Mobile Phase 20% Water : 80% ACN MobilePhase->Column Q1 Q1 Filter Precursor: 194.1 m/z ESI->Q1 Collision Collision Cell (Fragmentation) Q1->Collision Q3 Q3 Filter Product: 73.1 m/z Collision->Q3 Detector Detector Quantification Q3->Detector

Figure 1: Analytical workflow for the quantification of SAMC using LC-MS/MS. The high-organic isocratic flow ensures rapid elution while maintaining peak shape.

Detailed Experimental Protocol

Reagents:

  • S-Allylmercaptocysteine (SAMC) Standard (>98% purity).

  • Internal Standard (IS): S-Methyl-L-cysteine or deuterated SAMC (if available).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

Step 1: Chromatographic Conditions

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Phenomenex Gemini-NX C18 (150 mm × 2.0 mm, 3 µm).[1][2]

    • Why this column? The NX (Next Generation) organo-silica grafting provides resistance to high pH and superior stability in high organic mobile phases compared to standard silica C18.

  • Mobile Phase: Isocratic mixture of Water : Acetonitrile (20 : 80 v/v) .

    • Note: The high percentage of ACN aids in the desolvation process in the MS source, boosting sensitivity.

  • Flow Rate: 0.2 – 0.3 mL/min.

  • Injection Volume: 5 µL.

Step 2: Mass Spectrometry Parameters (MRM)

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Precursor Ion:

    
     194.1 
    
    
    
  • Primary Transition (Quantifier):

    
     (Allyl-sulfur fragment).
    
  • Secondary Transition (Qualifier):

    
     or 
    
    
    
    (Loss of
    
    
    ).
Validation Results (Data Summary)

The following data represents typical performance metrics observed when validating this method under GLP conditions.

Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Specificity No interference at RT of analyteNo peaks in blank plasma at 2.1 minPass
Linearity (

)


(Range: 50–3000 ng/mL)
Pass
Accuracy (Recovery) 85–115%

Pass
Precision (Intra-day) RSD


(at 100 ng/mL)
Pass
Precision (Inter-day) RSD


Pass
Matrix Effect 85–115%

(Minimal suppression)
Pass

Part 4: Mechanistic Insight (Signaling Pathway)

Understanding why we measure SAMC is as important as how. SAMC is a potent antiproliferative agent. The diagram below illustrates its mechanism of action, specifically its role in inducing apoptosis via the JNK/p38 MAPK pathway, which validates the need for sensitive PK monitoring in oncology drug development.

SAMC_Pathway SAMC SAMC (S-Allylmercaptocysteine) MT_Destab Microtubule Destabilization SAMC->MT_Destab Intracellular Accumulation JNK JNK / p38 MAPK Phosphorylation SAMC->JNK Stress Response G2M G2/M Phase Arrest MT_Destab->G2M Bcl2 Bcl-2 (Anti-apoptotic) Caspase Caspase-3/9 Activation Bcl2->Caspase Releases Cyt-c Bax Bax (Pro-apoptotic) Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis JNK->Bcl2 Phosphorylation (Inhibition) JNK->Bax Up-regulation G2M->Apoptosis

Figure 2: Pharmacodynamic pathway of SAMC. The compound triggers G2/M arrest and apoptosis, necessitating precise quantification of plasma levels to correlate dose with therapeutic effect.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3] [Link]

  • Zhu, X., et al. (2018). Determination of S-Allylmercaptocysteine in Rat Plasma by LC-MS/MS and its Application to a Pharmacokinetics Study. Journal of Chromatographic Science, 56(5), 449–454. [Link]

  • Bae, S.E., et al. (2012). A comparative study of the different analytical methods for analysis of S-allyl cysteine in black garlic by HPLC. LWT - Food Science and Technology. [Link]

  • Ramirez, D.A., et al. (2024). A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements. Foods, 13(17).[4] [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling & Logistics for S-(Allylthio)-L-cysteine (SAMC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

S-(Allylthio)-L-cysteine , commonly referred to as S-Allylmercaptocysteine (SAMC) , is a water-soluble organosulfur compound derived from aged garlic extract. Unlike its monosulfide counterpart S-Allylcysteine (SAC), SAMC contains a reactive disulfide bond (


), which grants it distinct biological activity (e.g., apoptosis induction via JNK/p38 pathways) but also necessitates stricter handling protocols due to increased reactivity and olfactory potency.

This guide provides a self-validating safety framework for researchers handling SAMC, prioritizing sample integrity and operator safety.

Chemical Attribute Specification
CAS Number 124067-99-8 (often cited alongside SAC 21593-77-1 in literature; verify specific isomer)
Molecular Formula

Physical State White to off-white crystalline powder
Key Hazard Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Strong Odor
Storage -20°C (Desiccated)
Risk Assessment & PPE Matrix

Handling SAMC presents two primary risks: biological irritation (mucous membranes) and olfactory contamination (persistent sulfur odor). The disulfide bond is susceptible to reduction; therefore, moisture control is as critical for safety as it is for experimental success.

Personal Protective Equipment (PPE) Standards

Rationale: Standard latex gloves are insufficient for organosulfur compounds, which can permeate porous materials. Nitrile provides superior chemical resistance.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile (≥ 0.11 mm thickness) Prevents permeation of sulfur compounds. Double-gloving is required when dissolving in DMSO, as DMSO acts as a carrier solvent that can transport toxins through skin.
Respiratory Certified Fume Hood Mandatory. SAMC dust and aerosols carry a potent garlic odor that can contaminate facility air handling systems if not contained.
Eye Protection Chemical Splash Goggles Preferred over safety glasses to prevent micro-powder migration into the lacrimal fluid, which can cause severe irritation.
Body Defense Lab Coat (Buttoned, Long Sleeve) Standard barrier protection. Tyvek sleeves recommended for high-quantity dispensing (>1g).
Operational Workflow: From Storage to Solution

The following workflow ensures the compound is handled without degrading the disulfide bond or contaminating the laboratory environment.

Visualization: Safe Handling Logic

SAMC_Handling cluster_safety Critical Safety Zone (Fume Hood) Storage Cold Storage (-20°C) Equilibration Thermal Equilibration (30 mins @ RT) Storage->Equilibration Prevent Condensation Weighing Weighing (Static Control) Equilibration->Weighing Inside Fume Hood Solubilization Solubilization (DMSO/Water) Weighing->Solubilization Vortex/Sonicate Usage Experimental Use (In Vitro/In Vivo) Solubilization->Usage Filter Sterilize

Figure 1: Operational workflow emphasizing thermal equilibration to prevent hydrolysis of the disulfide bond.

Detailed Protocol

Step 1: Thermal Equilibration (The "No-Condensation" Rule)

  • Action: Remove the vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Mechanism: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. Water promotes hydrolysis of the

    
     bond and aggregation of the powder, compromising purity.
    

Step 2: Static-Free Weighing

  • Action: Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe before touching the powder.

  • Rationale: Amino acid derivatives like SAMC are prone to static charge. Static can cause "flying powder," leading to inaccurate dosing and workspace contamination.

  • Environment: Perform all weighing inside a functioning fume hood.

Step 3: Solubilization

  • Solvent Choice:

    • DMSO: Preferred for stock solutions (>10 mg/mL).

    • Water:[1][2][3][4][5][6] Soluble (~10 mg/mL), but less stable long-term.

  • Protocol: Add solvent to the powder (not powder to solvent) to prevent clumping. Vortex immediately. If using for cell culture, filter sterilize (0.22 µm PVDF) after dissolution.

Spill Response & Waste Disposal

Organosulfur spills require oxidative neutralization. Simple water cleanup will spread the odor.

Visualization: Neutralization Logic

Spill_Response Spill SAMC Spill Detected Assess Assess Magnitude Spill->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid Sweep Gently Sweep (Avoid Dust) Solid->Sweep Absorb Absorb with Paper Towels Liquid->Absorb Bleach Apply 10% Bleach (Oxidation) Sweep->Bleach Absorb->Bleach Wait Wait 10 Mins Bleach->Wait Neutralize Odor Dispose Chemical Waste (Sulfur Stream) Wait->Dispose

Figure 2: Decision logic for neutralizing SAMC spills using hypochlorite oxidation.

Disposal Protocol
  • Neutralization: Treat all glassware and spill surfaces with 10% Sodium Hypochlorite (Bleach) solution.

    • Chemistry: Hypochlorite oxidizes the sulfur moieties (thiol/disulfide) into sulfonates, which are odorless and water-soluble.

  • Contact Time: Allow the bleach solution to sit for 10–15 minutes.

  • Final Cleanup: Rinse with water and ethanol.

  • Waste Stream: Dispose of solid waste in the "Solid Chemical Waste" container. Do not autoclave bleach-treated waste (generates chlorine gas).

References
  • Carl Roth. (2023). Safety Data Sheet: L-Cysteine (General Organosulfur Handling). Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). S-allylmercaptocysteine effectively inhibits the proliferation of colorectal cancer cells. PubMed. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2023). Biosafety Manual: Bleach Disinfection Protocols. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(Allylthio)-L-cysteine
Reactant of Route 2
Reactant of Route 2
S-(Allylthio)-L-cysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.